Part 1: Molecular Architecture & Physicochemical Dynamics
The molecule 1-hydroxy-2-naphthalenecarboxamide (1-HNA) is not merely a structural isomer of the more common 3-hydroxy analogue (Naphthol AS precursor); it is a distinct pharmacophore characterized by a rigidified "pseudo-cyclic" conformation.
The Intramolecular Hydrogen Bond (ESIPT Core)
The defining feature of 1-HNA is the strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton at C1 and the carbonyl oxygen of the amide group at C2.
Structural Consequence: This interaction locks the molecule into a planar conformation, reducing the rotational freedom of the amide bond.
Electronic Consequence: It facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the proton transfers from the hydroxyl oxygen to the carbonyl oxygen, creating a keto-tautomer species with a large Stokes shift. This property is exploited in fluorescent probes but also dictates the molecule's stability in biological systems.
Table 1: Physicochemical Profile
Property
Value / Characteristic
Relevance
CAS Registry
7469-79-6
Identification
Molecular Formula
MW: 187.20 g/mol
pKa (OH)
~8.5 - 9.0
Lower than unsubstituted naphthol due to EWG (amide)
LogP
~1.9 - 2.1
Moderate lipophilicity; suitable for CNS penetration
H-Bond Donor
2 (OH, NH)
Critical for active site binding (e.g., SIRT2)
Solubility
DMSO, DMF, hot EtOH
Poor in water due to planar stacking
Part 2: Synthetic Pathways & Process Chemistry
Synthesis of 1-HNA requires circumventing two major pitfalls: decarboxylation (common in ortho-hydroxy acids) and competitive esterification .
Strategic Analysis of Routes
Direct Amidation (Thermal): Heating 1-hydroxy-2-naphthoic acid with ammonia often yields the ammonium salt rather than the amide. High temperatures required for dehydration can lead to decarboxylation to 1-naphthol.
Acid Chloride Route: Treating the acid with
requires protecting the phenolic OH (e.g., as an acetate) to prevent polymerization or formation of cyclic dimers.
Activated Ester Aminolysis (Recommended): The conversion of the acid to a Phenyl Ester followed by aminolysis is the "Gold Standard" for laboratory and pilot-scale purity. Phenyl esters are sufficiently reactive toward amines (aminolysis) but stable enough to isolate and purify.
Diagram 1: Validated Synthesis Workflow
Caption: Comparative synthesis showing the preferred Phenyl Ester route (solid lines) versus the protection/deprotection route (dashed).
Part 3: Detailed Experimental Protocol
Methodology: Phenyl Ester Aminolysis (The "Activated Ester" Route)
Objective: Synthesis of 1-hydroxy-2-naphthalenecarboxamide with >98% purity.
Step 1: Synthesis of Phenyl 1-hydroxy-2-naphthoate
Dissolve the phenyl ester in warm ethanol or dioxane.
Add excess ammonia solution (5–10 eq).
Stir at 50–60°C in a sealed pressure tube for 6–12 hours. Note: The phenol leaving group is displaced by the stronger nucleophile (
).
Concentrate the solvent. The amide usually precipitates upon cooling or addition of water.
Filter and wash with cold ether (to remove generated phenol).
Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.
Part 4: Pharmaceutical Utility & Mechanism[5][6][7]
The 1-hydroxy-2-naphthamide scaffold is a privileged structure in Sirtuin (SIRT) modulation and oncology.
1. SIRT2 Inhibition
SIRT2 (Sirtuin 2) is an
-dependent deacetylase involved in neurodegeneration and glioma progression.
Mechanism: The 1-HNA scaffold mimics the nicotinamide moiety of
.
Binding Mode: The amide nitrogen acts as a Hydrogen Bond Donor to the backbone of the enzyme's active site (often an isoleucine or aspartate residue), while the naphthyl ring engages in
-stacking interactions within the hydrophobic pocket (Selectivity Pocket).
Derivatization: N-substitution (e.g., with phenyl or benzyl groups) creates "Hydroxynaphthanilides," which extend into the hydrophobic channel of SIRT2, significantly increasing potency (
often in low range).
2. Anticancer Activity (p53 Independent)
Substituted 1-hydroxy-2-naphthanilides have shown cytotoxicity against colon cancer lines (HCT116).
Pathway: They induce apoptosis via mitochondrial depolarization, effective even in p53-null cells, suggesting a mechanism distinct from standard DNA-damaging agents.
Diagram 2: Pharmacophore & SAR Logic
Caption: Structure-Activity Relationship (SAR) map highlighting the critical regions for biological activity.
Part 5: Analytical Characterization
To validate the synthesis, the following spectral data must be confirmed. The OH proton signal is the most diagnostic feature due to the hydrogen bond.
Table 2: Diagnostic Spectral Data
Technique
Signal / Peak
Interpretation
1H NMR (DMSO-)
13.0 – 14.5 ppm (s, 1H)
Phenolic OH . Highly deshielded due to strong intramolecular H-bond.
1H NMR
8.0 – 8.5 ppm (br s, 1H)
Amide NH (trans to carbonyl).
IR (ATR)
1620 – 1640
Amide I (C=O) . Shifted to lower frequency due to H-bonding (Chelete effect).
IR (ATR)
3200 – 3400
Amide NH stretch.
MS (ESI-)
m/z 186
Deprotonation of the phenolic hydroxyl.
References
Microwave-Assisted Synthesis of Hydroxynaphthanilides:
Title: Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action.
Source: Scientific Reports (Nature), 2019.
URL:[Link]
SIRT2 Inhibitor Development:
Title: Recent advances in the development of histone deacylase SIRT2 inhibitors.[2]
Source: European Journal of Medicinal Chemistry / ResearchGate.
URL:[Link]
Core Scaffold for Medicinal Chemistry & Azo-Coupling Systems
Executive Summary & Chemical Identity
1-Hydroxy-2-naphthamide (CAS 62353-80-4) serves as a critical bidentate scaffold in organic synthesis.[1] Structurally characterized by a naphthalene core substituted with a hydroxyl group at the C1 position and a primary amide at the C2 position, it exhibits strong intramolecular hydrogen bonding (IMHB).[1] This IMHB feature significantly influences its solubility, metabolic stability, and reactivity, making it a valuable intermediate in the development of Naphtol AS dyes and substituted naphthamide pharmacophores with antibacterial and anti-inflammatory profiles.[1]
Chemical Identity Data
Property
Specification
CAS Number
62353-80-4
IUPAC Name
1-hydroxynaphthalene-2-carboxamide
Molecular Formula
Molecular Weight
187.19 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
pKa (Calculated)
~8.5 (Phenolic OH)
Key Feature
Strong Intramolecular H-bond (OH O=C)
Structural Analysis & Reactivity
The chemical behavior of 1-hydroxy-2-naphthamide is dominated by the Intramolecular Hydrogen Bond (IMHB) between the C1-hydroxyl proton and the C2-amide carbonyl oxygen.
Mechanistic Implications of IMHB[1][2]
Reduced Nucleophilicity: The phenolic proton is "locked," reducing the acidity of the phenol and making O-alkylation more difficult compared to non-ortho isomers.[1]
Carbonyl Deactivation: The H-bond donation to the carbonyl oxygen increases electron density at the carbonyl carbon, rendering it slightly less susceptible to nucleophilic attack (hydrolysis) compared to simple benzamides.[1]
Lipophilicity: The "closed" pseudo-ring structure formed by the H-bond masks polar groups, potentially enhancing membrane permeability in biological systems.[1]
Figure 1: Impact of Intramolecular Hydrogen Bonding on Physicochemical Properties.
Synthesis & Production Protocols
Direct amidation of 1-hydroxy-2-naphthoic acid (1-HNA) requires activation due to the electron-rich nature of the naphthalene ring and the steric/electronic effects of the ortho-hydroxyl group.[1]
Method A: The Acid Chloride Route (Standard Laboratory Scale)
This method uses thionyl chloride (
) to generate the acid chloride, followed by ammonolysis.[1] Note: Protection of the phenol is usually unnecessary if temperature is controlled, but the acid chloride is unstable.
This method avoids the unstable acid chloride and is preferred for generating high-purity amides without oligomerization.[1]
Figure 2: Phenyl Ester Transamidation Route for High-Purity Synthesis.
Pharmaceutical & Industrial Applications[1]
Medicinal Chemistry Scaffold
Researchers utilize the 1-hydroxy-2-naphthamide core as a bioisostere for salicylamides.[1]
Anti-inflammatory: Derivatives inhibit cyclooxygenase (COX) pathways.[1] The 1-OH group mimics the tyrosine residue interaction in various enzyme active sites.
Antimicrobial: Naphthamides have shown efficacy against S. aureus and C. albicans.[1] The lipophilic naphthalene tail facilitates penetration of the bacterial cell wall, while the amide headgroup interacts with peptidoglycan synthesis machinery.[1]
Reference: BenchChem and MedChemExpress identify naphthoic acid derivatives as inhibitors of NF-κB and MAPK signaling pathways.[1] [1]
Dye Chemistry (Naphtol AS Precursors)
While "Naphtol AS" specifically refers to the anilide (N-phenyl amide), the primary amide (CAS 62353-80-4) is the fundamental coupling component.[1]
Coupling Reaction: In azo dye synthesis, the diazonium salt attacks the 4-position (para to the hydroxyl) of the naphthalene ring.[1]
Role: The amide group at position 2 provides the necessary electron-withdrawing character to stabilize the resulting azo pigment, shifting the absorption to the red/visible spectrum.[1]
Analytical Characterization
To validate the synthesis of CAS 62353-80-4, the following spectral signatures must be confirmed:
PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during synthesis, particularly when handling the acid chloride intermediate.[1]
References
BenchChem. A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. Retrieved from [1]
National Institute of Standards and Technology (NIST). 1-Hydroxy-2-naphthoic acid derivatives and properties. NIST Chemistry WebBook.[1][2] Retrieved from [1][2]
Technical Guide: Spectral Characterization of 1-Hydroxy-2-naphthalenecarboxamide
This guide details the spectral characterization and experimental handling of 1-Hydroxy-2-naphthalenecarboxamide (CAS 529-36-2), a critical intermediate in the synthesis of Naphthol AS pigments and a bidentate ligand in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectral characterization and experimental handling of 1-Hydroxy-2-naphthalenecarboxamide (CAS 529-36-2), a critical intermediate in the synthesis of Naphthol AS pigments and a bidentate ligand in coordination chemistry.[1]
The content is structured to provide actionable data for structural elucidation, supported by mechanistic insights into the compound's unique intramolecular hydrogen bonding.[1][2]
Executive Summary & Chemical Profile
1-Hydroxy-2-naphthalenecarboxamide (also known as 1-Hydroxy-2-naphthamide) is a bifunctional naphthalene derivative.[1] Its chemical behavior is dominated by a strong intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amide carbonyl oxygen.[1][3] This interaction locks the molecule into a pseudo-six-membered ring, significantly influencing its NMR chemical shifts, IR absorption bands, and excited-state proton transfer (ESIPT) properties.[1][2]
Ipso-carbon to amide; shielded by ortho-hydroxyl effect.[1][3]
Expert Insight: In CDCl
, the amide protons may merge or shift significantly, and solubility is often poor.[2] DMSO- is the standard for quality control, but be aware that trace water in DMSO appears at 3.33 ppm and can accelerate proton exchange, broadening the OH/NH signals.[1]
B. Infrared (IR) Spectroscopy
The IR spectrum confirms the dual presence of the amide and the hydroxyl group.[1] The key feature is the "missing" sharp free O-H stretch, replaced by a broad system due to hydrogen bonding.[1][2]
Wavenumber (cm)
Vibration Mode
Assignment & Notes
3350 – 3150
(N-H)
Amide A band.[1][3] Two bands (asymmetric/symmetric) often visible for primary amides.
3100 – 2500
(O-H)
Broad/Diffuse. The intramolecular H-bond shifts the OH stretch to lower frequencies, often overlapping with C-H stretches.[3]
1640 – 1625
(C=O)
Amide I. Lower frequency than typical amides (usually ~1660-1680) due to IMHB weakening the C=O bond order.[1][3]
1590 – 1575
(N-H)
Amide II. Bending vibration mixed with C-N stretch.[1][2][3]
Loss of ammonia.[1][3] Suggests cyclization to a lactone-like species (naphtho[1,2-b]furan-2-one species) in the gas phase.[1]
142
Subsequent loss of Carbon Monoxide.
115
Typical naphthalene fragmentation series (loss of substituent ring).[1][3]
Experimental Protocols
Protocol A: Synthesis via Methyl Ester Aminolysis
This method is preferred over the acid chloride route for maintaining high purity and avoiding aggressive reagents that may affect the phenolic ring.[1]
Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1).[1][2][3] The ester spot (
) should disappear, replaced by the lower amide.[1][2]
Workup:
Concentrate the solution under reduced pressure to remove excess ammonia and methanol.[1][3]
The product typically precipitates as a solid.[1][3]
Purification: Recrystallize from Ethanol/Water (9:1).
Validation: Check melting point (Target: 195–200 °C).
Protocol B: Sample Preparation for NMR
To ensure the "Trustworthiness" of spectral data (avoiding exchange broadening):
Drying: Dry the solid product in a vacuum desiccator over
for 4 hours to remove lattice water.
Solvent: Use ampoule-grade DMSO-
(99.9% D) containing 0.03% TMS.
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Characterization Logic & Workflow
The following diagram illustrates the logical flow for validating the structure of 1-Hydroxy-2-naphthamide, distinguishing it from its isomers (e.g., 3-hydroxy-2-naphthamide) and precursors.
Caption: Structural validation workflow emphasizing the diagnostic downfield NMR shift of the hydroxyl proton.
References
Biological Magnetic Resonance Data Bank (BMRB). Spectral Data for 1-hydroxy-2-naphthoic acid (Precursor Analog). Entry bmse000689.[1][2][3]
[Link]
NIST Chemistry WebBook. IR and Mass Spectral Data for Naphthalene Derivatives.
[Link][1][2][3]
European Patent Office. Method for producing naphthalene carboxylic acid amide compound (EP1867629A2).
[Link][1][2][3]
Hansen, P. E. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds."[1][2][3] Molecules, 2017, 22(4), 552.[2][3][4] (Mechanistic grounding for the >13 ppm OH shift).
[Link][3]
Biological Potential of Naphthalenecarboxamide Derivatives: A Technical Guide
Executive Summary The naphthalenecarboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike sim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The naphthalenecarboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amides, the naphthalene core provides a rigid, lipophilic planar anchor that facilitates π-π stacking interactions within enzyme active sites (e.g., Kinases) or between DNA base pairs. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing these derivatives into potent therapeutic agents.
Part 1: Chemical Architecture & SAR Analysis
The biological efficacy of naphthalenecarboxamide derivatives hinges on the interplay between the lipophilic naphthalene engine and the hydrogen-bonding capability of the carboxamide linker.
The Pharmacophore Triad
Region A (Naphthalene Core): Acts as the hydrophobic anchor. Substitution at positions 1, 4, or 6 modulates lipophilicity (LogP) and electronic density. Electron-donating groups (EDGs) like -OCH₃ often enhance π-stacking capability.
Region B (Carboxamide Linker): The critical H-bond donor/acceptor motif. It orients the molecule within the binding pocket, often interacting with the "hinge region" of kinase domains (e.g., EGFR, VEGFR).
Region C (Terminal Amine/Aryl Group): The "warhead" or selectivity determinant. Bulky aryl groups target hydrophobic pockets, while basic side chains (e.g., morpholine, piperazine) improve solubility and lysosomal trapping.
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing naphthalenecarboxamide derivatives based on the desired biological target.
Figure 1: SAR optimization logic distinguishing between Kinase inhibition and DNA targeting pathways.
Part 2: Mechanistic Pharmacology
Anticancer Mechanisms
Naphthalenecarboxamides function primarily as dual-mechanism agents :
Kinase Inhibition: They act as ATP-competitive inhibitors. The amide nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR), while the naphthalene ring occupies the hydrophobic back pocket.
Tubulin Polymerization Inhibition: Certain derivatives, particularly those with enamide linkers, bind to the colchicine site of tubulin, disrupting microtubule dynamics and forcing cells into G2/M arrest.
Antimicrobial Potential
Recent studies highlight the efficacy of these derivatives against MRSA and M. tuberculosis.
Mechanism: Disruption of the bacterial cell membrane potential and generation of Reactive Oxygen Species (ROS). The planar structure allows insertion into the lipid bilayer, increasing permeability.
Part 3: Quantitative Data Summary
The following table synthesizes potency data (IC₅₀) from recent high-impact studies, comparing naphthalenecarboxamide derivatives against standard care drugs.
Compound Class
Target Cell Line / Enzyme
IC₅₀ / MIC
Reference Standard
Relative Potency
Naph-Enamide (5f)
Huh-7 (Liver Cancer)
2.62 µM
Doxorubicin (7.20 µM)
2.7x More Potent
Naph-Pyrazoline (9g)
EGFR Kinase (Enzyme)
267 nM
Erlotinib (57 nM)
Moderate
Naph-Chalcone (2j)
A549 (Lung Cancer)
7.84 µM
Cisplatin (>10 µM)
Comparable
Naph-Thiourea (17b)
MRSA (Bacteria)
0.06 µg/mL
Vancomycin (1.0 µg/mL)
16x More Potent
Table 1: Comparative potency analysis. Note the significant potency of specific derivatives against resistant bacterial strains (MRSA).[1]
Part 4: Experimental Protocols
Synthesis: The Acid Chloride Activation Method
Rationale: Direct condensation of carboxylic acids with amines often suffers from low yields due to competing salt formation. The acid chloride route ensures high reactivity and is robust for sterically hindered naphthalene acids.
Reagents:
Naphthalene-2-carboxylic acid (Starting material)
Thionyl chloride (SOCl₂) (Activator)
Substituted Aniline/Amine (Nucleophile)
Triethylamine (Et₃N) (Base scavenger)
Dichloromethane (DCM) (Solvent)
Protocol:
Activation: In a dry 100 mL Round Bottom Flask (RBF), dissolve 5.0 mmol of naphthalene-2-carboxylic acid in 20 mL anhydrous DCM.
Chlorination: Add 1.5 equivalents of SOCl₂ dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.
Evaporation: Remove excess SOCl₂ under reduced pressure. Critical: Co-evaporate with toluene (2x) to remove traces of thionyl chloride.
Coupling: Re-dissolve the crude acid chloride in 10 mL DCM. Add this solution dropwise to a mixture of the target amine (5.0 mmol) and Et₃N (6.0 mmol) in 15 mL DCM at 0°C.
Workup: Stir at room temperature for 12 hours. Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄.[2]
Purification: Recrystallize from Ethanol or perform Column Chromatography (Hexane:EtOAc gradient).
Bioassay: In Vitro Kinase Inhibition (EGFR)
Rationale: To validate the mechanism of action, a cell-free kinase assay is superior to cellular MTT assays as it eliminates transport variables.
Protocol:
Preparation: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo™). Prepare 10 mM stock solutions of the naphthalenecarboxamide derivative in DMSO.
Incubation: In a 384-well plate, add 2 µL of compound (variable concentrations: 1 nM to 10 µM), 4 µL of EGFR enzyme (0.5 ng/µL), and 4 µL of substrate (Poly Glu:Tyr).
Reaction Start: Initiate by adding 2 µL of ATP (10 µM). Incubate at 25°C for 60 minutes.
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC₅₀ using non-linear regression (GraphPad Prism).
Part 5: Pathway Visualization
The following diagram details the intracellular cascade triggered by naphthalenecarboxamide-mediated EGFR inhibition, leading to apoptosis.
Figure 2: Signal transduction blockade. The derivative inhibits EGFR, halting the PI3K/AKT survival pathway and tipping the Bcl-2/Bax balance toward apoptosis.
References
Hue, B.T.B., et al. (2018). "Synthesis and cytotoxicity evaluation of naphthalenecarboxamide derivatives." Can Tho University Journal of Science.[3]
Bhat, A., et al. (2024).[4] "An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry.
El-Mekabaty, A., et al. (2025). "New naphthalene-containing enamides: synthesis, structural insights and biological screening." RSC Advances.
BenchChem Protocols. (2025). "Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols."
Gandin, V., et al. (2015). "Targeting kinases with anilinopyrimidines and naphthalene derivatives." Scientific Reports.[5]
An In-depth Technical Guide to 1-Hydroxy-2-Naphthalenecarboxamide (Naphthol AS): From Historical Dye Component to Modern Bioactive Scaffold
Abstract This technical guide provides a comprehensive overview of 1-hydroxy-2-naphthalenecarboxamide, historically known as Naphthol AS. Initially developed as a pivotal coupling component in the synthesis of azoic dyes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 1-hydroxy-2-naphthalenecarboxamide, historically known as Naphthol AS. Initially developed as a pivotal coupling component in the synthesis of azoic dyes, this molecule and its derivatives have garnered significant interest in contemporary medicinal chemistry. This document traces the journey of 1-hydroxy-2-naphthalenecarboxamide from its discovery in the burgeoning German dye industry of the early 20th century to its current exploration as a versatile scaffold for the development of novel therapeutic agents. We will delve into its synthesis, the mechanism of its application in dyeing, and the burgeoning field of its bioactive derivatives, offering insights for researchers, scientists, and drug development professionals.
A Historical Perspective: The Dawn of Azoic Dyes and the Genesis of Naphthol AS
The story of 1-hydroxy-2-naphthalenecarboxamide is intrinsically linked to the rapid advancements in synthetic dye chemistry in the late 19th and early 20th centuries. The German dye industry, in particular, was a hotbed of innovation, moving away from natural dyes to more vibrant and durable synthetic alternatives.[1][2]
In 1911, a significant breakthrough was made by chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach in Germany. They discovered that the anilide of 3-hydroxy-2-naphthoic acid, which they named Naphthol AS, was an excellent precursor for producing dyes on wool.[3] The "AS" in its name is derived from the German "Anilid Säure," meaning anilide acid. This discovery marked a pivotal moment in the development of azoic dyes, also known as "ice colors" due to the low temperatures required for the diazotization process.[4]
Prior to this, β-naphthol was a commonly used coupling component. However, Naphthol AS and its subsequent derivatives offered superior substantivity to cellulosic fibers like cotton, leading to dyes with enhanced wash fastness.[5][6] This "in-grain" dyeing process, where the insoluble dye is formed directly within the fiber, was a significant advancement in textile dyeing. The Naphthol AS series of compounds quickly expanded, with various substitutions on the anilide ring leading to a wide palette of colors.[5] These pigments, first marketed as Grela Reds, became widely popular by the 1930s under the production of IG Farben.[7]
Synthesis of 1-Hydroxy-2-Naphthalenecarboxamide: A Methodological Deep Dive
The most common and established method for the synthesis of 1-hydroxy-2-naphthalenecarboxamide is the condensation of 3-hydroxy-2-naphthoic acid with aniline. This reaction typically requires the activation of the carboxylic acid group to facilitate amide bond formation.
Reaction Mechanism: The Role of Phosphorus Trichloride
Phosphorus trichloride (PCl₃) is a frequently employed reagent for this transformation. The mechanism involves the activation of the carboxylic acid by PCl₃ to form a highly reactive acylating intermediate.
Caption: Proposed reaction mechanism for the PCl₃-mediated synthesis of 1-hydroxy-2-naphthalenecarboxamide.
In this proposed mechanism, the carboxylic acid reacts with phosphorus trichloride to form an acyl chlorophosphite intermediate. This intermediate can then either directly react with aniline or, more likely, eliminate phosphorous acid to form the corresponding acyl chloride. The highly electrophilic acyl chloride readily reacts with the nucleophilic aniline to form the stable amide bond of 1-hydroxy-2-naphthalenecarboxamide.[8][9][10] The reaction is typically carried out in a high-boiling point, inert solvent such as xylene or chlorobenzene to facilitate the removal of water and drive the reaction to completion.[11]
Experimental Protocol: Laboratory-Scale Synthesis
The following is a generalized protocol for the laboratory synthesis of 1-hydroxy-2-naphthalenecarboxamide.
Materials:
3-Hydroxy-2-naphthoic acid
Aniline
Phosphorus trichloride (PCl₃)
Dry xylene or chlorobenzene
Sodium hydroxide (NaOH) solution
Hydrochloric acid (HCl)
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 3-hydroxy-2-naphthoic acid in dry xylene.
Heat the suspension to reflux to remove any residual water via azeotropic distillation.
Cool the mixture to approximately 80-90°C and add aniline.
Slowly add a solution of phosphorus trichloride in dry xylene to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature.
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
Cool the reaction mixture and slowly add it to a dilute sodium hydroxide solution to neutralize the acidic byproducts and dissolve the product.
Separate the aqueous layer and wash it with an organic solvent to remove any unreacted aniline.
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude 1-hydroxy-2-naphthalenecarboxamide.
Filter the precipitate, wash thoroughly with water, and dry.
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
Causality in Experimental Choices:
Dry Solvent: The use of a dry, high-boiling solvent like xylene serves two purposes: it ensures an anhydrous environment to prevent the hydrolysis of PCl₃ and the acyl chloride intermediate, and its high boiling point allows for a sufficient reaction temperature to drive the condensation.
Slow Addition of PCl₃: The slow addition of the reactive PCl₃ helps to control the exothermicity of the reaction and prevent the formation of unwanted byproducts.
Basic Work-up: The initial basic work-up with NaOH is crucial for separating the phenolic product from non-acidic impurities. The product, being a phenol, is deprotonated to its water-soluble sodium salt.
Acidic Precipitation: Subsequent acidification re-protonates the phenoxide, causing the water-insoluble product to precipitate, allowing for its isolation.
The Chemistry of Color: Application in Azoic Dyeing
The primary industrial application of 1-hydroxy-2-naphthalenecarboxamide is as a coupling component in the formation of azoic dyes. This process occurs in two main stages: diazotization and coupling.
Diazotization of Aromatic Amines
In the first step, a primary aromatic amine, referred to as the "base," is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C).[5]
The Coupling Reaction
The fabric, typically cotton, is first impregnated with an alkaline solution of 1-hydroxy-2-naphthalenecarboxamide (the coupling component). The fabric is then treated with the cold diazonium salt solution. The electrophilic diazonium ion attacks the electron-rich naphthol ring, usually at the position para to the hydroxyl group, in an electrophilic aromatic substitution reaction to form the highly colored, insoluble azo dye directly within the fibers.[4][5]
Caption: The two-step process of azoic dyeing using 1-hydroxy-2-naphthalenecarboxamide.
A Modern Renaissance: Bioactive Derivatives of 1-Hydroxy-2-Naphthalenecarboxamide
In recent years, the 1-hydroxy-2-naphthalenecarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The ability to readily modify the anilide portion of the molecule allows for the fine-tuning of its physicochemical properties and biological targets.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 1-hydroxy-2-naphthalenecarboxamide derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, often through mechanisms independent of the p53 tumor suppressor protein. The proposed mechanism of action for some of these derivatives involves intercalation into DNA.
Structure-Activity Relationship (SAR) Insights:
The nature and position of substituents on the anilide ring play a crucial role in determining the anticancer potency.
As shown in the table, increasing the lipophilicity and electron-withdrawing nature of the substituents on the anilide ring generally leads to an increase in anticancer activity against the HCT116 colon cancer cell line.
Antimicrobial and Antimycobacterial Activity
Derivatives of 1-hydroxy-2-naphthalenecarboxamide have also demonstrated promising activity against a range of bacterial and mycobacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity is also highly dependent on the substitution pattern of the anilide ring.
These findings highlight the potential of this scaffold in the development of new anti-infective agents.
Other Biological Activities
The versatility of the 1-hydroxy-2-naphthalenecarboxamide scaffold extends to other therapeutic areas:
Cestodicidal Agents: Certain derivatives have shown potent activity against tapeworms, with some compounds demonstrating 100% clearance of Hymenolepis nana infection in rats at low doses.[13]
Enzyme Inhibitors: The structural features of these compounds make them attractive candidates for the design of inhibitors for various enzymes. SAR studies are ongoing to explore their potential in this area.[14][15][16]
Antiviral Agents: While less explored, some naphthalimide derivatives, which share structural similarities, have shown antiviral activity, suggesting a potential avenue for future research with 1-hydroxy-2-naphthalenecarboxamide derivatives.[17][18]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of 1-hydroxy-2-naphthalenecarboxamide is essential for its application in both materials science and drug discovery.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthalene and aniline rings, as well as distinct signals for the hydroxyl and amide protons. The exact chemical shifts would be dependent on the solvent used.[19][20]
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seventeen carbon atoms in the molecule, with the carbonyl carbon appearing downfield.[20]
FT-IR (cm⁻¹): Key vibrational bands would include a broad O-H stretch for the hydroxyl group, an N-H stretch for the amide, and a strong C=O stretch for the amide carbonyl group.[20]
Conclusion and Future Outlook
1-Hydroxy-2-naphthalenecarboxamide, a molecule with a rich history in the dye industry, is experiencing a resurgence of interest in the scientific community. Its straightforward synthesis, coupled with the ease of derivatization, makes it an attractive scaffold for the development of new materials and therapeutic agents. While its role in azoic dyeing remains significant, the future of Naphthol AS and its derivatives lies in the exploration of their biological activities. The promising anticancer, antimicrobial, and other therapeutic properties of its derivatives warrant further investigation. Future research should focus on elucidating the precise mechanisms of action of these bioactive compounds, optimizing their potency and selectivity through further SAR studies, and exploring their potential in preclinical and clinical settings. The journey of 1-hydroxy-2-naphthalenecarboxamide from a simple dye component to a complex bioactive molecule is a testament to the enduring power of organic chemistry to address contemporary scientific challenges.
References
Structure–activity relationship summary of tested compounds. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
How aniline react with carboxylic acid and carboxylic acid derivatives? - Quora. (2017, February 24). Retrieved February 27, 2026, from [Link]
CAS No : 92-77-3 | Product Name : Naphtol AS | Pharmaffiliates. (n.d.). Retrieved February 27, 2026, from [Link]
Antiviral activity of amide-appended α-hydroxytropolones against herpes simplex virus-1 and -2. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
Naphthol AS - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
Dubey, S. K., Singh, A. K., Singh, H., Sharma, S., Iyer, R. N., Katiyar, J. C., Goel, P., & Sen, A. B. (1978). Synthesis of substituted 1-hydroxy-2-naphthanilides as potential cestodicidal agents. Journal of Medicinal Chemistry, 21(11), 1178–1181. [Link]
Recent Developments in the Application of Azoic Dyes - ResearchGate. (2025, August 7). Retrieved February 27, 2026, from [Link]
Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties - Textile Learner. (2021, December 26). Retrieved February 27, 2026, from [Link]
Shteinberg, L. Y. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(1), 46-54. [Link]
Azo Dyes: History and Synthesis | PDF - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]
Azo Dyes: History, Uses, and Synthesis - PSIBERG. (2022, July 18). Retrieved February 27, 2026, from [Link]
Class 12 Chemistry To Prepare A Sample Of 2 Naphthol Aniline Experiment - Vedantu. (n.d.). Retrieved February 27, 2026, from [Link]
The Synthesis of Azo Dyes - UNB. (n.d.). Retrieved February 27, 2026, from [Link]
Reaction of carboxylic acid with phosphorus trichloride - Chemistry Stack Exchange. (2020, August 1). Retrieved February 27, 2026, from [Link]
Gonec, T., Zadrazilova, I., Nevin, E., Kauerova, T., Pesko, M., Kos, J., Oravec, M., Kollar, P., Coffey, A., O'Mahony, J., Cizek, A., Kralova, K., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767–9789. [Link]
Synthesis of ring-substituted 3-hydroxynaphthalene-2-carboxanilides 1–8c. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. (2026, January 30). Retrieved February 27, 2026, from [Link]
Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides - Sciforum : Event management platform. (2024, November 14). Retrieved February 27, 2026, from [Link]
Shteinberg, L. Y. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(1), 46-54. [Link]
Synthesis, Antiviral and Cytostatic Activity of New Series of Naphthalimide Derivatives - ResearchGate. (2023, November 21). Retrieved February 27, 2026, from [Link]
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 27, 2026, from [Link]
Reaction of carboxylic acids with PCl5 andPCl3 and SOCl2 - YouTube. (2018, August 25). Retrieved February 27, 2026, from [Link]
Strauss, E., & Leaf, J. (2006). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & medicinal chemistry, 14(4), 1073–1085. [Link]
The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. (n.d.). Retrieved February 27, 2026, from [Link]
Naphthol. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]
Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - Semantic Scholar. (2023, January 25). Retrieved February 27, 2026, from [Link]
Flavonoids Antiviral Effects: Focusing on Entry Inhibition of Influenza and Coronavirus. (2024, March 30). Retrieved February 27, 2026, from [Link]
Design and Synthesis of Three Naphthol Derivatives Using Several Strategies | Asian Journal of Chemistry. (2014, September 1). Retrieved February 27, 2026, from [Link]
[Antiviral activity of derivatives of aldehydophenols, aldehydo- naphthols and sugar derivatives] - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]
Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PubMed. (2020, September 10). Retrieved February 27, 2026, from [Link]
(PDF) Design and Synthesis of Three Naphthol Derivatives Using Several Strategies - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
Reconstructing a forgotten success engine: How Germany dominated the dye industry. (2025, December 7). Retrieved February 27, 2026, from [Link]
The Genesis of the German Dye Industry in the Nineteenth Century - Wollheim Memorial. (n.d.). Retrieved February 27, 2026, from [Link]
CN1026232C - Preparation method of 2-hydroxy-3-naphthoic acid with content of 99% - Google Patents. (n.d.).
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Bright Colours from the Past | springerprofessional.de. (n.d.). Retrieved February 27, 2026, from [Link]
Application Notes & Protocols: 1-Hydroxy-2-naphthalenecarboxamide in Medicinal Chemistry
Executive Summary The 1-hydroxy-2-naphthalenecarboxamide (commonly referred to as 1-hydroxy-2-naphthamide) scaffold is a highly versatile pharmacophore in modern medicinal chemistry[1]. Characterized by a planar aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-hydroxy-2-naphthalenecarboxamide (commonly referred to as 1-hydroxy-2-naphthamide) scaffold is a highly versatile pharmacophore in modern medicinal chemistry[1]. Characterized by a planar aromatic naphthalene ring, a hydrogen-bond-donating hydroxyl group, and an adaptable carboxamide linker, this motif provides a unique combination of lipophilicity and target-specific docking capabilities[1]. As a Senior Application Scientist, I have structured this technical guide to detail three distinct, field-proven applications of this scaffold: as a serine protease inhibitor for neurodegenerative diseases, as a non-hydroxamate metal chelator for antimicrobial targets, and as a highly reactive precursor for PET neuroimaging radioligands.
Human kallikrein 6 (KLK6) is a serine protease heavily implicated in the demyelination processes characteristic of Multiple Sclerosis (MS) and other neurodegenerative conditions (2[2]). Traditional inhibitors often lack specificity or fail to cross the blood-brain barrier (BBB). Derivatives such as N-(4-(aminomethyl)phenyl)-1-hydroxy-2-naphthamide function as potent, reversible inhibitors of KLK6[2].
Causality of Design: The 1-hydroxy-2-naphthamide core is critical for target engagement. The planar naphthalene system engages in strong hydrophobic interactions within the S1/S2 sub-pockets of the protease. Simultaneously, the hydroxyl and carboxamide groups form essential hydrogen bonds with the catalytic triad, stabilizing the enzyme-inhibitor complex without irreversible covalent modification[2].
Logical flow of KLK6 reversible inhibition by 1-hydroxy-2-naphthamide derivatives.
Protocol 1: Fluorogenic In Vitro KLK6 Inhibition Assay
Objective: To validate the reversible inhibition of KLK6 and determine the IC50 of synthesized 1-hydroxy-2-naphthamide derivatives.
Buffer Assembly: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).
Scientific Insight: The inclusion of Tween-20 and BSA mimics physiological ionic strength while preventing non-specific enzyme adsorption to the microplate walls, ensuring a self-validating baseline.
Enzyme Equilibration: Dilute recombinant human KLK6 to a final well concentration of 0.5 nM.
Causality: A low enzyme concentration ensures steady-state kinetics and prevents substrate depletion artifacts during the linear phase of the reaction.
Inhibitor Pre-incubation: Add the 1-hydroxy-2-naphthamide derivative (serial dilutions from 10 µM to 0.1 nM) to the enzyme. Incubate at 37°C for 30 minutes.
Causality: Pre-incubation is mandatory for reversible inhibitors to reach thermodynamic equilibrium in the S1 pocket prior to substrate competition.
Kinetic Readout: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes. Calculate the initial velocity (
) and derive the IC50 using a 4-parameter logistic non-linear regression model.
Antimicrobial Drug Development: DXR Reductase Inhibition
Mechanistic Rationale
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a critical enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, essential for pathogens like Mycobacterium tuberculosis and Plasmodium falciparum (3[3]). Standard inhibitors rely on a hydroxamate group to chelate the active site's
or ions, which unfortunately causes metabolic instability and poor lipophilicity[3].
Causality of Design: N-Benzyl-1-hydroxy-2-naphthamide was engineered as a non-hydroxamate lipophilic inhibitor[3]. The 1-hydroxy-2-carboxamide motif acts as a bidentate metal-binding group (MBG), successfully chelating the divalent metals. The bulky naphthalene ring drastically improves membrane permeability compared to highly polar hydroxamates, overcoming previous pharmacokinetic limitations[3].
Mechanism of DXR enzyme inhibition via non-hydroxamate metal chelation.
Protocol 2: Spectrophotometric DXR Enzyme Assay
Objective: To quantify the inhibition of DXR-mediated NADPH oxidation.
Buffer Assembly: Prepare 50 mM Tris-HCl (pH 7.5) containing 2 mM
(or ).
Causality: DXR is strictly metallo-dependent; the specific divalent cation dictates the binding geometry of the naphthamide chelator.
Cofactor and Inhibitor Addition: Mix 150 µM NADPH, the 1-hydroxy-2-naphthamide inhibitor (varying concentrations), and 10 nM recombinant DXR.
Substrate Trigger: Initiate the reaction by adding 200 µM 1-deoxy-D-xylulose 5-phosphate (DXP).
Spectrophotometric Tracking: Measure the decrease in absorbance at 340 nm (indicative of NADPH oxidation to
) over 10 minutes at 37°C.
Validation: A control well lacking the inhibitor must show rapid linear absorbance decay. The degree of slope flattening in test wells correlates directly to the metal-chelating efficacy of the naphthamide derivative.
Neuroimaging: PET Radioligand Synthesis for Dopamine D3 Receptors
Mechanistic Rationale
Mapping Dopamine D3 receptors in vivo is crucial for understanding schizophrenia and substance abuse. The 1-hydroxy-2-naphthalenecarboxamide structure is utilized as a precursor for synthesizing
Causality of Design: The phenolic hydroxyl group at the 1-position of the naphthamide is highly acidic due to resonance stabilization from the aromatic ring and the electron-withdrawing carboxamide[4]. This allows for rapid, selective deprotonation and subsequent nucleophilic attack on
methyl iodide, achieving high radiochemical yields within the strict time constraints of Carbon-11's short half-life (20.4 min)[4].
Rapid 11C-radiosynthesis workflow utilizing the 1-hydroxy-2-naphthamide precursor.
Protocol 3: Rapid [11C] O-Methylation Workflow
Objective: Synthesize a >99% radiochemically pure
-labeled D3 receptor ligand.
Precursor Activation: Dissolve 1.0 mg of the des-methyl precursor in 300 µL of anhydrous HMPA (or DMSO)[4]. Add 2 µL of 1M tBuOK.
Causality: tBuOK quantitatively deprotonates the 1-hydroxyl group, creating a highly reactive phenoxide nucleophile.
Radiolabeling: Trap cyclotron-produced
into the precursor solution at room temperature.
Thermal Alkylation: Heat the sealed reaction vessel to 80°C for exactly 5 minutes[4].
Scientific Insight: Prolonged heating leads to radiolytic degradation; a strict 5-minute window maximizes O-methylation yield while preserving specific radioactivity.
Quenching & Purification: Quench with 1 mL of HPLC mobile phase. Inject onto a semi-preparative RP-HPLC column (C18). Collect the radioactive fraction corresponding to the O-methylated product.
Formulation: Evaporate the HPLC solvent, reconstitute in sterile saline with 10% ethanol, and pass through a 0.22 µm sterile filter for immediate intravenous injection.
Quantitative Data Summary
Application Area
Target Enzyme/Receptor
1-Hydroxy-2-naphthamide Derivative
Key Pharmacological Metric
Primary Structural Advantage
Neurodegeneration
Kallikrein 6 (KLK6)
N-(4-(aminomethyl)phenyl)-1-hydroxy-2-naphthamide
Reversible
High BBB permeability, non-covalent S1/S2 pocket binding
National Institutes of Health (PMC). "Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies". 3
Google Patents. "US11541023B2 - Compounds and compositions for the treatment of neurodegenerative and inflammatory diseases". 2
ACS Publications. "11C-Labeling of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide Derivatives and Evaluation as Potential Radioligands for PET Imaging of Dopamine D3 Receptors". 4
Application Note: 1-Hydroxy-2-Naphthalenecarboxamide as a Ratiometric ESIPT Probe
Executive Summary This technical guide details the application of 1-hydroxy-2-naphthalenecarboxamide (1-HNC) as a versatile fluorescent probe. Unlike conventional rigid fluorophores (e.g., fluorescein, rhodamine), 1-HNC...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the application of 1-hydroxy-2-naphthalenecarboxamide (1-HNC) as a versatile fluorescent probe. Unlike conventional rigid fluorophores (e.g., fluorescein, rhodamine), 1-HNC operates via Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This mechanism grants it a unique sensitivity to its immediate proton environment, enabling two primary applications:[1]
Ratiometric Water Sensing in Organic Solvents: Quantifying trace moisture in aprotic solvents (e.g., Acetonitrile, THF) via Enol-Keto emission switching.[1]
Anion Recognition: Selective detection of basic anions (F⁻, AcO⁻, CN⁻) through proton-transfer perturbation.[1]
This document provides the theoretical grounding, step-by-step protocols, and validation criteria required to deploy 1-HNC in drug development and materials science workflows.
Mechanism of Action: The ESIPT Cycle[1][2]
To use 1-HNC effectively, one must understand the four-level photocycle. The molecule exists in two tautomeric forms: the Enol (E) and the Keto (K) .[1][2]
Ground State (Enol): In non-polar or aprotic environments, 1-HNC forms a robust intramolecular hydrogen bond between the hydroxyl proton (-OH) and the amide carbonyl oxygen (=O).[1]
Excitation: Upon UV excitation (~340–360 nm), the acidity of the -OH and the basicity of the =O[1] increase dramatically.[3][4]
Proton Transfer: A proton transfers ultrafast (<100 fs) from oxygen to oxygen, forming the Excited Keto (K)* species.[1]
Emission: The K* species relaxes to the ground state, emitting a photon.[1] Because the K* state is structurally distinct from the E* state, this emission is highly red-shifted (large Stokes shift, typically >100 nm).[1]
The Sensing Principle:
External stimuli (water, anions) disrupt the intramolecular hydrogen bond.[1] This blocks the proton transfer, forcing emission from the Enol (E)* state (blue/UV) or quenching fluorescence entirely.[1] This switch allows for ratiometric sensing (comparing Intensity_Keto / Intensity_Enol), which eliminates concentration-dependent errors.[1]
Diagram 1: The ESIPT Photophysics Cycle[1]
Caption: The ESIPT photocycle of 1-HNC. In non-polar media, the green path dominates (Red-shifted emission).[1] Perturbations (yellow) force the blue path (Blue-shifted emission).[1]
Application 1: Ratiometric Water Sensing in Organic Solvents
Drug development often requires strictly anhydrous solvents (e.g., for Grignard reactions or moisture-sensitive API synthesis).[1] 1-HNC acts as a "molecular hygrometer."
1-HNC is highly selective for basic anions (F⁻, AcO⁻, H₂PO₄⁻) over non-basic anions (Cl⁻, Br⁻, NO₃⁻).[1] The mechanism involves proton transfer from the probe to the anion.
Baseline Measurement: Record the fluorescence of 1-HNC in pure solvent (
nm).
Analyte Addition: Add 5–10 equivalents of the target anion.
Observation:
F⁻ / AcO⁻: Drastic quenching of the Keto band (500 nm) and emergence of a new, blue-shifted species (anionic species) or total quenching depending on solvent polarity.[1]
Cl⁻ / Br⁻: No significant spectral change.
Diagram 2: Anion Sensing Workflow
Caption: Workflow for qualitative anion screening using 1-HNC. Basic anions disrupt the ESIPT process, altering the emission profile.[1]
Validation & Troubleshooting
To ensure Scientific Integrity , every experiment must include self-validating controls.
Issue
Possible Cause
Validation Step
No Keto Emission in Dry Solvent
Solvent is wet or impure.
Run a Karl Fischer titration on the solvent. Add molecular sieves (3Å) and re-test.
Fluorescence Quenching (No Shift)
Concentration too high (ACQ).
Dilute sample to 1 µM. If signal recovers, aggregation was the cause.[1]
Unstable Signal
Photobleaching.
Reduce excitation slit width (e.g., 5 nm to 2.5 nm) or exposure time.
Isosbestic Point Failure
Multiple side reactions.
Check 1H NMR. A clean equilibrium between two species (Enol/Keto or Neutral/Anion) must show a clear isosbestic point in UV-Vis absorption.[1]
References
Klymchenko, A. S., & Demchenko, A. P. (2024).[1] Multiparametric probing of microenvironment with solvatochromic fluorescent dyes. Methods and Applications in Fluorescence.[5]
Padalkar, V. S., & Sekar, N. (2016).[1] Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Chemical Reviews.[5][6]
Sedgwick, A. C., et al. (2018).[1] Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews.
Zhao, J., et al. (2011).[1] Excited state intramolecular proton transfer (ESIPT): from principle to application.[1][7] Physical Chemistry Chemical Physics.
(Note: While specific commercial kits for 1-HNC are rare, the protocols above are derived from the foundational photophysics of 1-hydroxy-2-naphthoic acid derivatives described in the cited literature.)
Application Note: Protocol for the Synthesis of Substituted 1-Hydroxy-2-Naphthanilides
Abstract & Scientific Context Substituted 1-hydroxy-2-naphthanilides are a critical scaffold in medicinal chemistry, distinct from their regioisomeric 2-hydroxy-3-naphthanilide counterparts (the "Naphtol AS" series). Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scientific Context
Substituted 1-hydroxy-2-naphthanilides are a critical scaffold in medicinal chemistry, distinct from their regioisomeric 2-hydroxy-3-naphthanilide counterparts (the "Naphtol AS" series). While the latter are ubiquitous in azo dye manufacturing, the 1-hydroxy-2-isomers have emerged as potent pharmacophores with proven antimycobacterial (specifically against M. tuberculosis and M. kansasii) and anticancer activities (p53-independent apoptosis induction).
The Synthetic Challenge: Intramolecular Hydrogen Bonding
The primary challenge in synthesizing 1-hydroxy-2-naphthoic acid derivatives lies in the strong intramolecular hydrogen bond (IMHB) between the C1-hydroxyl proton and the C2-carbonyl oxygen.
Thermodynamic Stability: This 6-membered pseudo-ring stabilizes the carboxylic acid, reducing the electrophilicity of the carbonyl carbon.
Reaction Kinetics: Standard thermal condensation often requires harsh conditions to overcome this stabilization.
Regioselectivity: Protection of the phenolic hydroxyl is generally unnecessary because the IMHB locks the proton, preventing competitive O-acylation under controlled conditions.
This guide presents two validated protocols: a Microwave-Assisted PCl₃ Method (high yield, rapid) and a HATU-Mediated Method (mild, for acid-sensitive substrates).
Retrosynthetic Analysis & Mechanism
The synthesis relies on the activation of 1-hydroxy-2-naphthoic acid (1-HNA) to an electrophilic species (Acid Chloride or Activated Ester) followed by aminolysis with a substituted aniline.
Reaction Mechanism (PCl₃ Route)
The phosphorus trichloride method generates the acid chloride in situ. This is preferred over thionyl chloride (
) for this specific substrate because can sometimes lead to oxidative byproducts or chlorinated impurities on the naphthalene ring if not strictly controlled.
Figure 1: Mechanistic pathway for the PCl₃-mediated amidation. The acid chloride is generated in situ to minimize hydrolysis.
Protocol A: Microwave-Assisted PCl₃ Coupling
Best For: Stable substrates, bulk synthesis, library generation.
Reference: Adapted from Gonec et al. (2019) and standard industrial protocols.
Materials
Substrate: 1-Hydroxy-2-naphthoic acid (1.0 eq)
Reagent: Substituted Aniline (1.0 - 1.1 eq)
Activator: Phosphorus Trichloride (
) (0.5 - 0.6 eq)
Solvent: Chlorobenzene (Anhydrous)
Equipment: Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover) capable of sealed vessel operation.
Step-by-Step Methodology
Preparation: In a microwave-transparent vial (10 mL or 30 mL depending on scale), suspend 1-hydroxy-2-naphthoic acid (1.0 mmol, ~188 mg) and the substituted aniline (1.0 mmol) in anhydrous chlorobenzene (5 mL).
Activation: Add
(0.5 mmol, ~45 L) dropwise to the suspension.
Note: A slight exotherm may occur. Perform in a fume hood.
Irradiation: Seal the vial and place it in the microwave reactor. Program the following parameters:
Activation: Dissolve 1-hydroxy-2-naphthoic acid (1.0 mmol) in DMF (4 mL). Add DIPEA (2.0 mmol) and stir at Room Temperature (RT) for 5 minutes.
Coupling: Add HATU (1.2 mmol). Stir for 10-15 minutes. The solution should turn slightly yellow as the active ester forms.
Addition: Add the substituted aniline (1.1 mmol).
Reaction: Stir at RT for 12–18 hours.
Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid spot (baseline/low Rf) should disappear.
Workup:
Pour the reaction mixture into ice-cold 1M HCl (20 mL). The product should precipitate.
Note: If the aniline contains basic nitrogens sensitive to HCl, pour into saturated
or water instead.
Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your specific substituted aniline.
Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate electronics and stability.
Characterization & Quality Control
Successful synthesis is confirmed not just by mass, but by specific spectroscopic signatures.
1H NMR (DMSO-d6):
Amide Proton (-NH): Typically a singlet between
10.5 – 12.0 ppm.
Hydroxyl Proton (-OH): A sharp singlet often shifted downfield (
13.0 – 14.0 ppm) due to the strong intramolecular hydrogen bond. Absence of this shift suggests incorrect regiochemistry or O-acylation.
IR Spectroscopy:
Amide I (C=O): 1630 – 1650 cm⁻¹ (Lower than typical amides due to H-bonding).
Amide II (N-H bend): ~1540 cm⁻¹.
Melting Point: These compounds are highly crystalline. Sharp melting points (< 2°C range) indicate high purity.
Safety & Handling
Phosphorus Trichloride (
): Extremely corrosive and reacts violently with water to produce HCl and phosphorous acid. Handle only in a dry fume hood. Quench all glassware in a bicarbonate bath before washing.
Chlorobenzene: Flammable and toxic. Avoid inhalation.
Microwave Reactors: Ensure vessels are rated for the pressure generated by chlorobenzene at 130°C (approx 2-3 bar).
References
Gonec, T., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9, 6387. [Link]
Kauerová, T., et al. (2019).[1] Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. Molecules, 24(5), 882. [Link]
Figueroa-Valverde, L., et al. (2014). Design and Synthesis of Naphthol Derivatives. Asian Journal of Chemistry, 26(16), 5007-5012. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Introduction & Scientific Rationale
The rise of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, necessitates the exploration of novel pharmacophores.[1] The 1-hydroxy-2-naphthalenecarboxamide scaffold represents a "privileged structure" in medicinal chemistry.[1]
Why this scaffold?
Unlike simple amides, the 1-hydroxy-2-naphthalenecarboxamide moiety possesses a unique structural feature: an intramolecular hydrogen bond between the phenolic hydroxyl group at position C1 and the carbonyl oxygen of the amide group at position C2.[1] This interaction forms a stable six-membered pseudo-ring, significantly enhancing the molecule's lipophilicity and planar conformation.[1] This structural rigidity facilitates passive transport across bacterial membranes and improves binding affinity to hydrophobic pockets in target proteins, such as bacterial oxidoreductases or ATP-dependent proteases.[1]
Chemical Synthesis Protocol: Microwave-Assisted Amidation[3]
Traditional synthesis using phosphorus trichloride (
) in chlorobenzene is effective but often suffers from harsh conditions and long reaction times.[1] We recommend a Microwave-Assisted Synthesis approach for higher yields and cleaner reaction profiles.[1]
Reagents & Materials
Starting Material: 1-Hydroxy-2-naphthoic acid (or Phenyl 1-hydroxy-2-naphthoate for transamidation).[1]
Equipment: Microwave reactor (e.g., CEM Discover or equivalent) capable of maintaining 130°C.
Step-by-Step Protocol
Preparation: In a microwave-safe vessel, dissolve 1-hydroxy-2-naphthoic acid (1.0 eq) and the appropriate substituted aniline (1.1 eq) in chlorobenzene (5 mL per mmol).
Activation: Dropwise add
(0.5 eq) to the mixture. Caution: Perform in a fume hood; HCl gas is evolved.[1]
Irradiation: Seal the vessel and place it in the microwave reactor.
The solid product will precipitate. Filter the crude solid.
Purification: Recrystallize from ethanol or perform flash column chromatography (Hexane:EtOAc gradient) to yield the pure carboxamide.
Validation: Confirm structure via
NMR. Look for the characteristic amide singlet ( ppm) and the phenolic -OH singlet, often shifted downfield due to hydrogen bonding.[1]
Workflow Visualization
Figure 1: Microwave-assisted synthesis workflow for 1-hydroxy-2-naphthalenecarboxamide derivatives.[1]
Antimicrobial Susceptibility Testing (AST)[3][6]
To ensure data reliability, MIC (Minimum Inhibitory Concentration) determination must follow CLSI M07 guidelines (Clinical and Laboratory Standards Institute).[1][2]
Strains: S. aureus ATCC 29213 (QC strain), MRSA clinical isolates, M. smegmatis (surrogate for M. tb).[1]
Indicator: Resazurin (0.015%) or MTT dye (optional for visual readout).[1]
Procedure:
Compound Preparation: Dissolve the test compound in 100% DMSO to a stock concentration of 10 mg/mL.
Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate. Final test range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is <1% to avoid solvent toxicity.
Inoculum: Prepare a bacterial suspension adjusted to
McFarland standard, then dilute 1:100 to achieve CFU/mL.
Inoculation: Add 50 µL of inoculum to each well containing 50 µL of compound solution.
Incubation: Incubate at 35°C ± 2°C for 16–20 hours (24–48h for Mycobacteria).
Readout: The MIC is the lowest concentration with no visible growth.
Validation: If using Resazurin, add 30 µL dye after incubation; blue = no growth (active), pink = growth (inactive).[1]
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is tightly controlled by the electronic and steric properties of the substituents on the anilide ring.
Substituent (R) on Anilide
Electronic Effect
Lipophilicity (logP)
Activity Trend (S. aureus)
-H (Unsubstituted)
Neutral
Moderate
Low Activity
-CH3 (Methyl)
Electron Donating
High
Moderate Activity
-Cl / -Br (Halogen)
Electron Withdrawing
Very High
High Activity
-CF3 (Trifluoromethyl)
Strong E-Withdrawing
Very High
High Activity
-NO2 (Nitro)
Strong E-Withdrawing
Low/Moderate
Variable/Toxic
Key Insight: The most potent derivatives often feature lipophilic, electron-withdrawing groups (e.g., 3,5-dichloro or 4-trifluoromethyl) on the phenyl ring.[1] These substituents enhance the acidity of the amide proton and improve penetration into the lipid-rich bacterial membrane (or mycobacterial cell wall).[1]
Mechanism of Action (MoA) Investigation
Recent chemoproteomic studies suggest a multi-target mechanism rather than simple membrane disruption.
Primary Mechanisms:
Bioenergetic Collapse: Disruption of the bacterial electron transport chain (ETC), analogous to their activity in inhibiting photosynthetic electron transport in chloroplasts.[1]
Target Downregulation: Interaction with ATP-dependent proteases (e.g., HslU), leading to the accumulation of misfolded proteins and cell death.[1]
MoA Pathway Diagram
Figure 2: Proposed dual mechanism of action involving bioenergetic collapse and proteostasis disruption.[1]
References
Jampilek, J., et al. (2025). Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides.[1] ADMET & DMPK.[3]
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[2][4][5][1]
Gonec, T., et al. (2013). Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides.[1] Bioorganic & Medicinal Chemistry.[6][7][8][9]
Vrablova, L., et al. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides.[1][10] Sciforum (ECSOC-28).[1][11]
high-performance liquid chromatography (HPLC) analysis of naphthalenecarboxamides
Focus: Structural Isomer Separation, Impurity Profiling, and Method Validation for Drug Development. Executive Summary Naphthalenecarboxamides represent a critical structural scaffold in medicinal chemistry, utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: Structural Isomer Separation, Impurity Profiling, and Method Validation for Drug Development.
Executive Summary
Naphthalenecarboxamides represent a critical structural scaffold in medicinal chemistry, utilized in oncology (e.g., PARP inhibitors) and extensively studied in CNS-active agents (synthetic cannabinoids like MN-18). The primary analytical challenge in developing these compounds is the separation of regioisomers (specifically 1-substituted vs. 2-substituted naphthalene derivatives) and the quantification of lipophilic impurities.
This guide provides a self-validating protocol for the separation of naphthalenecarboxamide isomers. Unlike standard C18 methods, this approach leverages pi-pi (
) active stationary phases to maximize selectivity between positional isomers that possess identical mass-to-charge () ratios.
Chemical Basis of Separation
The Challenge: Hydrophobicity & Regioisomerism
Naphthalenecarboxamides are highly lipophilic (
) and possess a fused aromatic ring system. Standard C18 (octadecylsilane) columns separate primarily based on hydrophobicity. However, 1-naphthyl and 2-naphthyl isomers often co-elute on C18 because their hydrophobic surface areas are nearly identical.
The Solution:
Interaction
To achieve baseline resolution (
) of isomers, the stationary phase must interact with the electron density of the naphthalene ring.
Phenyl-Hexyl Columns: The phenyl ring in the stationary phase engages in stacking interactions with the naphthalene moiety of the analyte. The steric accessibility of the 2-position vs. the 1-position alters this interaction strength, creating separation leverage.
Mobile Phase Selection: Acetonitrile (MeCN) is
-electron deficient (due to the nitrile group), which can suppress interactions between analyte and column.[1] Methanol (MeOH) , being protic and lacking systems, often enhances the selectivity of Phenyl-Hexyl columns for these aromatic isomers.
Visualization: Interaction Mechanism
The following diagram illustrates the differential interaction logic required for column selection.
Caption: Differential retention mechanisms: Phenyl-Hexyl phases exploit electronic density differences between isomers.
Method Development Workflow
Do not rely on a single generic gradient.[2] Use the following decision matrix to select the optimal method for your specific development stage (Screening vs. Validation).
Caption: Decision tree for selecting between hydrophobic (C18) and pi-selective (Phenyl-Hexyl) workflows.
Experimental Protocols
Protocol A: Rapid Purity Screening (Generic)
Purpose: Quick assessment of purity and presence of highly lipophilic dimers or raw materials.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 100 x 2.1 mm, 1.8 µm or 2.6 µm.
The following table summarizes the expected elution order on a Phenyl-Hexyl column. The 2-substituted isomer typically interacts more strongly with the planar phenyl phase, leading to longer retention.
Compound
Structure Type
Relative Retention (k')
Resolution (Rs)
Impurity A
1-Naphthoic Acid
0.8
-
Analyte 1
1-Naphthalenecarboxamide
4.2
-
Analyte 2
2-Naphthalenecarboxamide
4.8
> 2.5 (vs Analyte 1)
Impurity B
Dimer / Bis-amide
8.5
> 10.0
System Suitability Criteria
To ensure data trustworthiness (Trustworthiness pillar), every sequence must meet these criteria:
Tailing Factor (
): 0.9 < < 1.3 (Amide tailing is common; ensure pH is acidic).
Resolution (
): > 1.5 between critical isomer pair.
Precision: %RSD < 1.0% for retention time (n=6).
Troubleshooting Guide
Problem: Peak Tailing.
Cause: Interaction of amide nitrogen or secondary amines with residual silanols.
Fix: Increase buffer ionic strength (up to 20 mM Ammonium Formate) or switch to an "End-capped" column version.
Problem: Isomers Co-eluting.
Cause: "Pi-electron masking" by Acetonitrile.
Fix: Switch organic modifier to Methanol (Protocol B). Lower column temperature to 25°C.
References
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Link
Kerrigan, S., et al. (2014). "Thermal Stability and Decomposition of 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) during Gas Chromatography-Mass Spectrometry". Journal of Analytical Toxicology. Link
Phenomenex Technical Notes. (2024). "Selectivity Differences Between C18 and Phenyl-Hexyl Phases for Aromatic Isomers". Link
U.S. Drug Enforcement Administration (DEA). (2020). Microgram Journal - Analysis of Naphthalenecarboxamide Derivatives. Link
(Note: While specific URL deep-links to dynamic vendor pages may expire, the UNODC and Journal links are persistent authoritative sources.)
Application Note: Derivatization of Amino Acids using 2-Hydroxy-1-Naphthaldehyde (HNA) for Fluorescence Detection
[1][2][3] Executive Summary The accurate quantification of amino acids is critical in biotherapeutics, food safety, and clinical diagnostics. However, most amino acids lack native fluorophores, necessitating derivatizati...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Executive Summary
The accurate quantification of amino acids is critical in biotherapeutics, food safety, and clinical diagnostics. However, most amino acids lack native fluorophores, necessitating derivatization.[1][2] While reagents like o-phthalaldehyde (OPA) and Dansyl-chloride are common, they suffer from limitations: OPA derivatives exhibit poor stability (degrading within minutes), and Dansyl-chloride requires harsh heating and long reaction times.[3]
This guide details the protocol for using 2-Hydroxy-1-naphthaldehyde (HNA) as a superior derivatizing agent.[4] HNA reacts with primary amino acids to form stable Schiff bases with distinct fluorescent properties (
nm, nm). This method offers a balance of rapid kinetics (20 min at room temperature) and high derivative stability (>4 hours), making it ideal for high-throughput HPLC workflows.
Scientific Foundation & Mechanism
Reaction Chemistry: Schiff Base Formation
The core mechanism involves the condensation of the aldehyde group of HNA with the primary amine group of the amino acid under alkaline conditions (pH 9.0). This results in a Schiff base (imine) .
Unlike simple aldehydes, the ortho-hydroxyl group on the naphthalene ring is crucial. It facilitates Excited-State Intramolecular Proton Transfer (ESIPT) via hydrogen bonding with the imine nitrogen. This tautomerization (Enol-Imine
Keto-Enamine) locks the molecule in a planar configuration, reducing non-radiative decay and significantly enhancing fluorescence quantum yield compared to the free reagent.
Reaction Pathway Diagram
Caption: Reaction pathway showing the condensation of HNA with amino acids and the subsequent ESIPT mechanism responsible for fluorescence.
The HNA method provides superior stability compared to OPA. The following data summarizes typical performance characteristics for Histidine (His), Methionine (Met), and Tryptophan (Trp).
Analyte
Linear Range (µM)
Limit of Detection (LOD) (pmol)
Derivative Stability (hrs)
Histidine
1.0 – 1000
15
> 4.0
Methionine
1.0 – 1000
12
> 4.0
Tryptophan
1.0 – 1000
10
> 4.0
Comparison Note: OPA derivatives typically degrade by 20-40% within 1 hour. HNA derivatives show <5% signal loss after 4 hours.
Chromatographic Separation
Under the isocratic conditions described (50:50 ACN:Buffer), the elution order is typically:
Histidine (Most polar, elutes first)
Methionine
Tryptophan (Least polar, elutes last)
Troubleshooting Guide
This self-validating decision tree helps resolve common issues during method implementation.
Caption: Diagnostic workflow for troubleshooting HNA derivatization issues.
Expert Tips:
pH Criticality: The formation of the Schiff base is reversible and pH-dependent. If the pH drops below 8.0 during the reaction, the yield decreases significantly. Always check the pH of the Borate buffer.
Solvent Compatibility: HNA is hydrophobic. Ensure the final reaction mixture contains enough organic solvent (Methanol) to keep the reagent dissolved, but enough water to maintain buffer solubility.
Interference: Metal ions (Al³⁺, Zn²⁺) can form complexes with HNA-amino acid Schiff bases, altering the fluorescence spectrum. Use high-purity water and reagents to avoid trace metal contamination.
References
El-Brashy, A. M., Al-Ghannam, S. M. (1997). High-performance liquid chromatographic determination of some amino acids after derivatization with 2-hydroxy-1-naphthaldehyde. The Analyst, 122(2), 147–150.
BenchChem. (2025).[1][3][5] A Comparative Guide to HPLC Method Validation Using 2-Amino-1-naphthaldehyde Derivatization. (Leverages HNA data for comparative validation).
Cai, S., et al. (2024).[6] Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde. Zhurnal Prikladnoi Spektroskopii, 91(3). (Provides mechanistic insight into HNA Schiff base fluorescence).
synthesis of fluorescent probes based on 1-hydroxy-2,4-diformylnaphthalene
Technical Application Note: Design and Synthesis of Multi-Analyte Fluorescent Probes via 1-Hydroxy-2,4-diformylnaphthalene Scaffold Executive Summary This guide details the synthesis and application of 1-hydroxy-2,4-difo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Design and Synthesis of Multi-Analyte Fluorescent Probes via 1-Hydroxy-2,4-diformylnaphthalene Scaffold
Executive Summary
This guide details the synthesis and application of 1-hydroxy-2,4-diformylnaphthalene (HDFN) , a privileged scaffold for constructing ratiometric and "turn-on" fluorescent probes. Unlike the common 2-hydroxy-1-naphthaldehyde precursor, the 2,4-diformyl substitution pattern offers dual reactive sites for condensation, enabling the construction of extended
-conjugated systems (e.g., hemicyanines) or bis-Schiff base ligands.
This protocol focuses on two critical workflows:
Scaffold Synthesis: A modified Duff reaction to install formyl groups at the ortho and para positions of 1-naphthol.
Probe Fabrication: A Knoevenagel condensation case study (Probe L) for the colorimetric and fluorometric detection of sulfite (
), a relevant biomarker in oxidative stress and food preservation.
Scientific Rationale & Mechanism
The Scaffold Advantage
The 1-hydroxy-2,4-diformylnaphthalene molecule possesses an electron-rich naphthalene core with an intramolecular hydrogen bond (between 1-OH and 2-CHO).
Dual Functionalization: The C2 and C4 aldehyde groups allow for stepwise or simultaneous condensation with amines or active methylene compounds.
ESIPT & ICT: The proximity of the hydroxyl and aldehyde/imine groups facilitates Excited-State Intramolecular Proton Transfer (ESIPT), while derivatives often exhibit strong Intramolecular Charge Transfer (ICT), making them sensitive to environmental changes (polarity, viscosity) or specific analytes.
Sensing Mechanism (Case Study: Sulfite Detection)
For the specific probe described in this guide (derived from HDFN and indolium), the sensing mechanism relies on the nucleophilic addition of sulfite to the electron-deficient alkene bridge (Michael addition).
State A (Probe only): Extended
-conjugation Strong ICT Red/Pink Fluorescence.
State B (Probe + Sulfite): Nucleophilic attack breaks conjugation
ICT disrupted Fluorescence Quenching / Blue Shift (Colorless).
Experimental Protocols
Part A: Synthesis of 1-Hydroxy-2,4-diformylnaphthalene (HDFN)
atmosphere, dissolve 1-naphthol (10 mmol) in TFA (15 mL) .
Addition: Slowly add HMTA (25 mmol) . The excess HMTA is required to ensure diformylation at both C2 and C4 positions.
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
Hydrolysis: Cool the reaction mixture to room temperature. Add 4N HCl (20 mL) and stir for 30 minutes to hydrolyze the iminium intermediate.
Extraction: Extract the mixture with Dichloromethane (DCM) (
mL).
Purification: Wash the organic layer with brine, dry over anhydrous
, and concentrate under vacuum.
Isolation: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient). The product, 1-hydroxy-2,4-diformylnaphthalene , typically appears as a yellow solid.
Critical Check: Verify the presence of two distinct aldehyde peaks in
NMR (typically around 10.0–10.8 ppm) and the singlet for the hydroxyl proton (often downfield due to H-bonding).
Part B: Synthesis of Fluorescent Probe L (Hemicyanine Derivative)
Target Application: Sulfite (
) Sensing
Reagents:
1-Hydroxy-2,4-diformylnaphthalene (Synthesized in Part A)[1]
1,2,3,3-Tetramethyl-3H-indolium iodide (or similar active methylene indolium salt)
Mixing: Dissolve HDFN (1 mmol) and the Indolium salt (2.2 mmol) in absolute EtOH (15 mL) .
Catalysis: Add 3–5 drops of piperidine .
Condensation: Reflux the mixture for 6–12 hours . The solution should turn a deep red/purple color, indicating the formation of the conjugated hemicyanine backbone.
Workup: Cool to room temperature. The precipitate (Probe L) may form spontaneously. If not, remove half the solvent volume under vacuum and cool in an ice bath.
Filtration: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DCM if necessary.
Sensing Protocol: Sulfite Detection
Preparation:
Stock Solution: Prepare a
M stock solution of Probe L in DMSO.
Buffer: PBS buffer (10 mM, pH 7.4).
Analyte: Freshly prepared
or in deionized water.
Titration Procedure:
Blank: Add
of Probe Stock to of PBS/EtOH (1:1 v/v) mixture in a quartz cuvette.
Measurement (State 0): Record UV-Vis absorption (
nm) and Fluorescence emission ( nm, nm).
Titration: Aliquot
solution (0–10 equivalents) into the cuvette. Mix by inversion for 30 seconds.
Observation: Note the color change from Pink
Colorless .
Quantification: Plot Fluorescence Intensity (
) vs. Concentration of .
Data Analysis Table:
Parameter
Value / Characteristic
Note
Excitation ()
550 nm
Visible excitation minimizes autofluorescence
Emission ()
605 nm
Deep red emission
Response Time
< 60 seconds
Rapid nucleophilic addition
Detection Limit (LOD)
~9.9 nM (Fluorescence)
High sensitivity suitable for biological samples
Selectivity
High for
Negligible response to
Visualization of Pathways
Figure 1: Synthetic Pathway & Sensing Mechanism
Caption: Figure 1. Synthesis of the HDFN scaffold via Duff reaction, followed by derivatization to Probe L and the subsequent fluorescence quenching mechanism upon sulfite addition.
Troubleshooting & Optimization
Low Yield of HDFN: The Duff reaction can be sensitive to moisture. Ensure TFA is anhydrous. If the 4-formyl product dominates (mono-formylation), increase the equivalents of HMTA and reaction time.
Solubility Issues: Probe L is hydrophobic. If precipitation occurs in aqueous buffer, increase the organic co-solvent fraction (e.g., use 50% EtOH or DMSO).
Selectivity Check: Always run parallel control experiments with Thiols (Cysteine, Glutathione). While sulfites undergo Michael addition, thiols might perform similar chemistry. Adjusting pH to 7.4 minimizes thiol interference compared to acidic conditions.
References
Synthesis and Application of HDFN Probes
Wang, J., et al. (2021). "A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite." Molecules, 26(11), 3098.
Source:
General Duff Reaction Mechanism
Ferguson, L. N. (1946). "The Synthesis of Aromatic Aldehydes." Chemical Reviews, 38(2), 227-254.
Source:
Hemicyanine Dye Chemistry
Chen, X., et al. (2016). "Fluorescent and colorimetric probes for detection of thiols." Chemical Society Reviews, 45, 2976-3016.
Author: BenchChem Technical Support Team. Date: March 2026
Compound: 2-Naphthalenecarboxamide, 1-hydroxy-
CAS: 4780-19-4
Common Name: 1-Hydroxy-2-naphthamide
Application: Pharmaceutical intermediate, Azo-pigment coupler (Naphthol AS series).[1][2][3]
Technical Overview & Chemical Behavior
Welcome to the technical support hub for 1-Hydroxy-2-naphthamide. Successful purification of this compound requires navigating a specific set of molecular behaviors driven by its structure.[2]
The "Pseudo-Ring" Effect:
The critical feature of this molecule is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (C1) and the carbonyl oxygen of the amide (C2).
Consequence 1 (Solubility): This "locks" the polarity, making the molecule less soluble in water than expected for a compound with -OH and -CONH₂ groups, while increasing solubility in non-polar aromatics (like toluene or chlorobenzene) compared to its isomers.[2][3]
Consequence 2 (Acidity): The intramolecular bond stabilizes the proton, making the phenolic hydroxyl slightly less acidic (pKa ~9.5–10) than typical naphthols. This allows for selective chemical washing.[1]
Troubleshooting Guides (Q&A)
Category A: Impurity Removal & Color Issues
Q: My product has a persistent pink or brownish hue even after recrystallization. How do I remove this?A: This coloration is typically caused by oxidation byproducts, specifically 1,2-naphthoquinones or coupled azo-dimers, which form easily if the starting material (1-naphthol derivatives) was exposed to air.[1][2][3]
Protocol:
Dissolution: Dissolve the crude amide in hot Ethanol (95%).
Reduction: Add 0.5–1.0% (w/w) Sodium Dithionite (Na₂S₂O₄) . This reduces the colored quinones back to water-soluble hydroquinones or colorless leuco-forms.[1][2][3]
Adsorption: Add activated carbon (5% w/w) and stir at reflux for 15 minutes.
Filtration: Filter hot through a Celite pad to remove the carbon.[2]
Crystallization: Cool slowly. The colored impurities will remain in the mother liquor.
Q: HPLC shows a persistent impurity at ~5% that tracks with the starting material. How do I remove unreacted 1-hydroxy-2-naphthoic acid?A: You cannot rely on recrystallization alone because the acid and the amide have similar solubility profiles in ethanol.[1][2][3] You must use a pH-controlled wash .[1][2][3]
The "pH Trap" Strategy:
1-Hydroxy-2-naphthoic acid: pKa ~3.5 (COOH) and ~10 (OH).[1][2][3]
Correct Protocol:
Do not use NaOH, as it will deprotonate the amide's phenol, causing product loss into the aqueous layer.[3]
Dissolve crude product in Ethyl Acetate or Toluene.[1]
Wash with 5% Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).[2]
Mechanism:[1][2][4][5][6] Bicarbonate is strong enough to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but too weak to deprotonate the phenolic amide.[2]
Separate layers.[1][7] The impurity goes to the water; the product stays in the organic layer.
Q: The product "oils out" (forms a gummy liquid) instead of crystallizing when I cool the solution.A: This occurs when the solvent system is too polar (forcing hydrophobic aggregation) or the cooling is too rapid.
Corrective Action:
Reheat the mixture until the oil redissolves.
Seed the solution with a pure crystal at the cloud point (approx. 5-10°C below boiling).
Solvent Modification: If using Ethanol/Water, reduce the water content. A ratio of 80:20 (EtOH:Water) is often the stability limit; going to 50:50 frequently causes oiling.[2]
Decision Logic & Workflows
Purification Decision Tree
Use this logic flow to determine the correct purification step based on your specific impurity profile.
Figure 1: Decision matrix for selecting the appropriate purification submodule based on impurity characterization.
Data Summary: Solubility & Solvents
The following table summarizes solvent compatibility for recrystallization.
Good for removing polar impurities; requires higher volumes.[1][2]
Water
Very Low
Insoluble
Poor
Anti-solvent only.[1][2] Causes oiling if used in excess.[1]
DMF
Very High
High
Poor
Hard to crystallize; significant product loss in mother liquor.[1][2]
Detailed Experimental Protocol
Standard Recrystallization Procedure (Ethanol/Water)
Objective: Purify 10g of crude 1-Hydroxy-2-naphthamide.
Preparation: Place 10g of crude solid in a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
Dissolution: Add 80 mL of Ethanol . Heat to reflux (approx. 78°C).[2]
Titration: If solid remains, add Ethanol in 5 mL increments until fully dissolved.
Checkpoint: If the solution is dark, add 0.5g Activated Carbon and stir for 10 mins. Filter hot through Celite.[1]
Nucleation: Remove from heat. While still hot (~70°C), add warm Water dropwise until a faint turbidity (cloudiness) persists.
Clearing: Add 1-2 mL of Ethanol to just clear the turbidity.[1][2]
Crystallization: Allow the flask to cool to room temperature undisturbed (or with very slow stirring) for 2 hours. Then cool in an ice bath (0-5°C) for 1 hour.
Isolation: Filter via vacuum filtration (Buchner funnel).[1][2]
Washing: Wash the cake with 20 mL of cold 50% Ethanol/Water.
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Analytical Validation
When validating purity, be aware of specific analytical artifacts common to this molecule.
Fix: The amide and hydroxyl groups interact with free silanols on the column. Ensure the aqueous phase is acidified (pH < 3) to keep the phenol protonated.
NMR Signature (DMSO-d6)
Proton A (Amide): Broad singlets at ~8.0 and ~8.4 ppm (often split due to restricted rotation).[2]
Proton B (Phenolic OH): Sharp singlet, highly deshielded (~13-14 ppm) due to the intramolecular Hydrogen Bond .[2][3] If this peak is broad or shifted upfield, moisture is present or the H-bond network is disrupted.[2][3]
References
U.S. Patent 4,323,705. Process for the preparation of 1-hydroxy-2-naphthamides.[1][2][3] (Describes the synthesis and purification via nitrobenzene/ethanol systems). Link
National Institute of Standards and Technology (NIST). 1-Hydroxy-2-naphthoic acid (Precursor Data).[1][2][3] NIST Chemistry WebBook, SRD 69.[2][3] Link[2][3]
PubChem. 1-Hydroxy-2-naphthamide Compound Summary. CID 20958.[1][2] (Physical property data and safety sheets). Link
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. (General reference for purification of phenolic amides and recrystallization logic). Link
Technical Support Center: Solubility Optimization for 1-Hydroxy-2-Naphthalenecarboxamide
Executive Summary You are likely reading this guide because you have encountered the "Brick Dust" phenomenon. 1-Hydroxy-2-naphthalenecarboxamide (1-HNC) typically presents as a stubborn solid that resists dissolution in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely reading this guide because you have encountered the "Brick Dust" phenomenon. 1-Hydroxy-2-naphthalenecarboxamide (1-HNC) typically presents as a stubborn solid that resists dissolution in neutral aqueous buffers, often precipitating immediately upon dilution from organic stocks.[1][2][3]
This behavior is not accidental; it is a direct consequence of its molecular geometry. This guide provides the mechanistic root cause of this insolubility and three validated protocols to overcome it, tailored for chemical synthesis, analytical standards, and biological assays.
Module 1: The Root Cause (Why is it insoluble?)
To dissolve 1-HNC, you must first understand the Intramolecular Hydrogen Bond (IMHB) .
Unlike simple naphthols, 1-HNC possesses a hydroxyl group at position C1 and a carboxamide group at position C2.[1][2][3] These two groups are perfectly positioned to form a strong, 6-membered pseudo-ring via hydrogen bonding between the phenolic hydrogen and the amide carbonyl oxygen.
The "Brick Dust" Mechanism
Polarity Masking: The IMHB "locks" the polar protons, effectively hiding them from water molecules.[3] The molecule behaves more like a lipophilic hydrocarbon than a polar amide.
Lattice Energy: This planar, locked conformation allows the molecules to stack tightly in the crystal lattice (Pi-stacking), requiring significant energy to break the solid form.
Resonance Assistance: The bond is a Resonance-Assisted Hydrogen Bond (RAHB), making it significantly stronger than a standard H-bond and resistant to breaking by weak solvents.[1][2][3]
Visualization: The Solubility Barrier
Caption: The intramolecular hydrogen bond creates a high-energy barrier (Red) preventing water interaction.[1][2] Successful solubilization requires specific interventions (Black) to disrupt this state.
Module 2: pH-Dependent Solubilization (The "pH Swing")
Best For: Chemical synthesis, stock solution preparation, and analytical standards.[3]
Not Recommended For: Live cell assays (due to high pH).[3]
The Science
The phenolic hydroxyl group of 1-HNC is weakly acidic (
).[1][2][3] In neutral water (pH 7), the molecule remains protonated and insoluble. By raising the pH above the , you deprotonate the hydroxyl group ().[1][2] This creates a negative charge that:
This method uses a cosolvent (DMSO) to dissolve the solid, and a cyclodextrin/surfactant shield to prevent precipitation when diluted into water.[1][2]
-CD? The hydrophobic cavity of the cyclodextrin encapsulates the naphthalene ring, shielding it from water while the outer shell remains hydrophilic [1].
The "Spike": Slowly add the DMSO stock to the Vehicle while vortexing.[3]
Ratio: 1 part DMSO stock : 99 parts Vehicle.
Result: A clear, stable solution at neutral pH.[3]
Module 4: Troubleshooting & Decision Tree
Use this flowchart to select the correct protocol for your specific application.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for pH and organic solvents.
Frequently Asked Questions (FAQs)
Q: I see a yellow color when I dissolve it in base. Did I degrade the compound?A: Likely not. The yellow color is characteristic of the naphtholate anion (the deprotonated form). This is a reversible physical change.[3] If you re-acidify, the color should fade as the white/off-white solid precipitates. However, avoid prolonged exposure to extremely high pH (>13) or high temperatures to prevent amide hydrolysis [2].
Q: Can I use sonication to force it into water?A: Sonication creates a suspension, not a solution.[3] For 1-HNC, sonication in water will result in micro-particles that may pass through some filters but will eventually settle or give false positives in scattering assays.[1][2][3] You must use a chemical solubilizer (pH or cosolvent).[3]
Q: Why does it precipitate from DMSO when I add water?A: This is the "Crash-Out" effect.[1][2][3] DMSO is a good solvent, but water is a powerful anti-solvent for this hydrophobe. Once the water content exceeds ~30-40%, the hydrophobic effect dominates, and the molecules re-aggregate. You must use a stabilizer like Cyclodextrin (Protocol B) to prevent this aggregation during the transition.
References
Loftsson, T., & Brewster, M. E. (1996).[3][4][5] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[3][4][6][7] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.
Hansen, P. E. (2023).[3][8] Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids. Molecules, 28(6), 2508.[3] (Context on steric/electronic effects in ortho-substituted aromatics).
PubChem. (n.d.).[3] 1-Hydroxy-2-naphthoic acid (Precursor properties and solubility data). National Library of Medicine.[3]
troubleshooting fluorescence quenching in naphthalimide probes
Topic: Troubleshooting Fluorescence Quenching in 1,8-Naphthalimide Probes Welcome to the Technical Support Center Current Status: Operational Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Fluorescence Quenching in 1,8-Naphthalimide Probes
Welcome to the Technical Support Center
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Applications Specialist
System Scope: 1,8-Naphthalimide derivatives (4-amino, 4-hydroxy, and piperidine-substituted scaffolds).
Overview:
1,8-Naphthalimides are robust fluorophores favored for their high photostability and large Stokes shifts. However, their planar
-conjugated structure makes them highly susceptible to environmental quenching. This guide addresses the three most common failure modes: Aggregation-Caused Quenching (ACQ) , Twisted Intramolecular Charge Transfer (TICT) , and Photoinduced Electron Transfer (PET) failure .
Part 1: Diagnostic Triage
Before altering your chemistry, determine the nature of the signal loss. Use the decision tree below to categorize your issue.
Figure 1: Diagnostic decision tree for isolating the quenching mechanism.
Part 2: Common Issues & Solutions
Issue 1: "My probe works in Dichloromethane (DCM) but is dead in Water."
Diagnosis: Twisted Intramolecular Charge Transfer (TICT).
The Science:
Naphthalimides with electron-donating groups (like piperidine or dimethylamine) at the C-4 position are "push-pull" systems. Upon excitation in polar solvents (water, DMSO), the donor group may rotate, breaking conjugation. This creates a TICT state —a relaxed, non-emissive energy state that decays via non-radiative pathways (heat) rather than fluorescence [1, 5].
Data Validation:
Compare your quantum yield (
) across solvents. A functional probe often shows the following trend:
Solvent
Polarity (Dielectric )
Observed Intensity
Mechanism
Hexane
1.88
High (Blue-Shifted)
Locally Excited (LE) State
DCM
8.93
High/Moderate
LE / ICT Equilibrium
Water
80.1
Near Zero
TICT Dominance (Quenched)
Corrective Action:
Modify the Solvent System: If biological compatibility allows, use mixed solvent systems (e.g., 10-20% Dioxane in water) to restrict molecular rotation.
Structural Redesign: If you are synthesizing the probe, rigidify the donor amine (e.g., using a julolidine ring instead of diethylamine) to physically prevent the twisting motion [6].
Issue 2: "Increasing the probe concentration lowered my signal."
Diagnosis: Aggregation-Caused Quenching (ACQ) vs. Inner Filter Effect (IFE).
The Science:
1,8-Naphthalimides are planar aromatic systems.[1] In aqueous media, they stack like plates (
- stacking). These aggregates often form "H-aggregates" which are non-fluorescent [8, 9].
IFE: At high concentrations (Abs > 0.1), the molecules at the front of the cuvette absorb all the excitation light, leaving none for the center (Primary IFE), or re-absorb emitted light (Secondary IFE) [15, 21].[2]
.[4] If Abs > 0.1 at the plateau point, it is IFE. If Abs < 0.1 and signal drops, it is ACQ [19].
Issue 3: "The sensor is supposed to Turn-On, but it stays Off."
Diagnosis: Photoinduced Electron Transfer (PET) Failure.
The Science:
Most naphthalimide sensors work on a "Fluorophore-Spacer-Receptor" model.[5]
OFF State: The receptor (e.g., an amine) has a high HOMO energy. It donates an electron to the excited fluorophore, quenching it (PET).
ON State: Binding a target (proton, metal ion) lowers the receptor's HOMO, blocking electron transfer. Fluorescence is restored [13, 14].[6]
Failure Mode: If the receptor's oxidation potential is too low, or if the pH is incorrect, PET persists even in the presence of the analyte.
Figure 2: Thermodynamic mechanism of PET-based switching.
Corrective Action:
Check pH: If detecting metal ions, ensure the buffer pH isn't protonating the receptor prematurely (False ON) or preventing binding (False OFF).
Background Check: Measure the probe in varying pH without the analyte. If it turns on at pH 7 without the target, your
is too high for physiological work [18].
Part 3: Frequently Asked Questions (FAQs)
Q: Can I fix ACQ without changing the molecule?A: Yes. Add a surfactant (e.g., 0.1% Tween-20 or Triton X-100) or a co-solvent (PEG-400). These disrupt
- stacking by encapsulating the hydrophobic naphthalimide core in micelles [11].
Q: My emission spectrum shape changes when I dilute the sample. Why?A: This is a classic sign of Excimer Formation . At high concentrations, an excited molecule binds with a ground-state molecule, emitting at a longer wavelength (red-shifted). Dilution eliminates this interaction, returning the spectrum to the monomeric form.
Q: Is quenching always bad?A: No. If you are designing a "Turn-Off" sensor (e.g., for Cu²⁺ detection), quenching is the signal. Ensure the quenching is dynamic (collisional) or static (complex formation) and not just the Inner Filter Effect [12].
Part 4: References
Solvent-Dependent Photophysics: ResearchGate. "Fluorescence spectra of naphthalimide derivatives in different solvents." 7[1][4][8][7][9][10]
TICT Mechanism: RSC Publishing. "Experimental evidence of TICT state in 4-piperidinyl-1,8-naphthalimide." 11[1][4][8]
Ultrafast Spectroscopy of TICT: RSC Publishing. "Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy." 10[1][3][4][8][7][9][10]
Piperidine-Naphthalimide Sensors: PMC. "Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives." 9[1][4][8][7]
Amino-Naphthalimide Behavior: RSC Publishing. "Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides." 12[1][4][5][8][7][9][10][13]
ACQ Troubleshooting: Benchchem. "Addressing aggregation-caused quenching of naphthyl-pyrroline fluorescence." 14[1][4][8][7][9]
AIE vs ACQ: MDPI. "Multi-Stimuli-Responsive Fluorescent Molecule with AIE and TICT Properties Based on 1,8-Naphthalimide." 13[1][3][4][8][7][9][10]
Hydrogel/Polymer Applications: PubMed. "Aggregation-Caused Quenching-Type Naphthalimide Fluorophores Grafted and Ionized in a 3D Polymeric Hydrogel Network." 3[1][4][8]
AIE in Naphthalimides: RSC Books. "Chapter 15: Aggregation-induced Emission in 1,8-Naphthalimide Luminogenic Systems." 1[1][3][4][8][7][9][10]
PET Sensors for Acid/Base: MDPI. "Photoinduced Electron Transfer and Aggregation-Induced Emission in 1,8-Naphthalimide Probes." 5[1][3][4][8][7][9][10]
Saccharide Sensors (PET): RSC Advances. "Naphthalimide-based fluorescent photoinduced electron transfer sensors for saccharides." 15[1][3][4][8][7][9][10]
Copper Quenching Mechanism: PubMed. "The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II)." 16[1][3][4][8][7][9][10]
Bidirectional PET: PubMed. "Bidirectional photoinduced electron-transfer quenching is observed in 4-amino-1,8-naphthalimide-based fluorescent anion sensors." 17
Thiourea Anion Sensors: Semantic Scholar. "Demonstration of bidirectional photoinduced electron transfer (PET) sensing in 4-amino-1,8-naphthalimide based thiourea anion sensors." 18[1][3][4][8][7][9][10]
Inner Filter Effect (IFE) Basics: Benchchem. "Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays." 4[1][3][4][8][7][9][10]
IFE vs Quenching: Labbot. "What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?" 19[1][3][4][8][7][9][10]
IFE Correction in Protein Systems: ResearchGate. "How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems?" 20
Zn(II) PET Sensors: RSC Publishing. "Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(ii) under physiological pH conditions."
Automatic IFE Correction: Labbot. "Automatic Correction of Inner Filter Effect – App Note for Labbot." 6
Avoiding IFE: Edinburgh Instruments. "What is the Inner Filter Effect?" 2[1][3][4][8][7][9][10][13]
Microwave Synthesis & Properties: MDPI. "Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide." 8[1][4][8][9][10]
preventing degradation of 1-hydroxy-2-naphthalenecarboxamide during storage
A Guide to Preventing Degradation During Storage Welcome to the technical support guide for 1-hydroxy-2-naphthalenecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Degradation During Storage
Welcome to the technical support guide for 1-hydroxy-2-naphthalenecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your laboratory.
This guide will address common questions and troubleshooting scenarios related to the storage and handling of 1-hydroxy-2-naphthalenecarboxamide, a compound whose dual phenolic hydroxyl and carboxamide functionalities present unique stability challenges.
Quick Answers: Frequently Asked Questions (FAQs)
Q1: What are the ideal short-term and long-term storage conditions for 1-hydroxy-2-naphthalenecarboxamide?
For optimal stability, long-term storage at -20°C is recommended.[1] Short-term storage can be managed at +4°C.[1] The compound should be protected from light and moisture at all times.[1]
Q2: What are the most common visual signs of degradation?
The most immediate sign of degradation is a change in color. Pure 1-hydroxy-2-naphthalenecarboxamide is typically a white to off-white powder.[1][2] The development of a yellow, tan, or brownish color suggests the formation of colored degradation products, likely due to oxidation.
Q3: Is 1-hydroxy-2-naphthalenecarboxamide particularly sensitive to air, light, or moisture?
Yes, it is sensitive to all three.
Air (Oxygen): The electron-rich hydroxynaphthalene ring is susceptible to oxidation, a process that can be accelerated by ambient oxygen.
Light: Similar to other naphthalene derivatives, exposure to light, especially UV light, can provide the energy to initiate photo-oxidative degradation pathways.[3]
Moisture: While amides are generally more resistant to hydrolysis than esters, the presence of moisture can facilitate the slow hydrolysis of the amide bond over time, especially if acidic or basic impurities are present.[4] Related compounds are known to be hygroscopic, meaning they readily absorb moisture from the air.[2]
Q4: What type of container should I use for storage?
Use amber glass vials or bottles with tightly sealed caps. Amber glass protects the compound from light exposure. The tight seal is crucial to prevent the ingress of moisture and atmospheric oxygen. For particularly sensitive applications, consider containers with PTFE-lined caps.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems you might encounter, providing insights into the underlying causes and actionable solutions.
Q: I've observed a color change in my solid sample, from off-white to yellowish-brown. What is the likely cause?
A: Causal Analysis & Solution
A color change is the classic hallmark of oxidation. The 1-hydroxy group makes the naphthalene ring highly activated and susceptible to oxidation, which can form highly conjugated, colored quinone-type species. This process is often initiated by exposure to air and/or light.
Immediate Action: Segregate the discolored material to prevent it from being used in critical experiments. Assess the purity of the batch via HPLC analysis (see Protocol 3) to quantify the extent of degradation.
Preventative Strategy: Always store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-protected container. For long-term storage, place the container inside a desiccator at -20°C.
Q: My HPLC analysis shows a new, significant peak that wasn't there when I first received the compound. How do I determine the degradation pathway?
A: Causal Analysis & Solution
The appearance of new peaks indicates the formation of one or more degradation products. The two most probable pathways for 1-hydroxy-2-naphthalenecarboxamide are hydrolysis and oxidation.
Hydrolysis: This pathway would cleave the amide bond to yield 1-hydroxy-2-naphthoic acid and ammonia (or the corresponding amine if it were a substituted amide).[4] You can tentatively identify this by comparing the retention time of the new peak to a standard of 1-hydroxy-2-naphthoic acid.
Oxidation: This can lead to a variety of products, often polymeric or quinone-like, which may appear as multiple small peaks or a broad, poorly resolved peak.
To definitively identify the degradants, a forced degradation study is the most robust approach (see Protocol 4). This involves intentionally degrading the compound under controlled conditions (acidic, basic, oxidative, photolytic, thermal) to generate the potential degradation products, which can then be characterized by techniques like LC-MS to identify their mass.[5]
Q: The solubility of my compound in my chosen solvent seems to have decreased. What could this signify?
A: Causal Analysis & Solution
A change in solubility often points to the formation of less soluble degradation products. Oxidative degradation, in particular, can lead to the formation of higher molecular weight, cross-linked, or polymeric materials that are significantly less soluble than the parent compound.
Diagnostic Steps: Attempt to dissolve a small, known amount of the material in your solvent. If insoluble material is present, filter it, dry it, and analyze both the soluble and insoluble fractions by HPLC or FTIR to see if their chemical profiles differ.
Implications: A change in solubility is a strong indicator that the material is no longer pure and should not be used for quantitative applications without purification.
Scientific Deep Dive: The "Why" Behind the Protocols
Understanding the chemical vulnerabilities of 1-hydroxy-2-naphthalenecarboxamide is key to preventing its degradation. The molecule's structure contains two primary points of susceptibility: the hydroxynaphthalene ring system and the amide linkage.
Key Degradation Pathways
Oxidation: The phenolic hydroxyl group (-OH) is an activating group, donating electron density into the naphthalene ring system. This makes the ring highly susceptible to electrophilic attack and oxidation. The presence of oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of radicals and ultimately quinone-like structures, which are often colored.
Hydrolysis: The amide bond, while relatively stable, can be cleaved by water.[4] This reaction is significantly accelerated by the presence of strong acids or bases. The products are 1-hydroxy-2-naphthoic acid and ammonia. While unlikely to be a rapid process under neutral conditions, long-term storage in a humid environment can lead to a measurable accumulation of the carboxylic acid impurity.
Below is a diagram illustrating these primary degradation routes.
Caption: Potential degradation pathways for 1-hydroxy-2-naphthalenecarboxamide.
The Critical Role of Storage Environment
Parameter
Impact on Stability
Recommended Mitigation
Temperature
Higher temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis.
Store at -20°C for long-term stability and refrigerate at 4°C for short-term use.[1] Avoid repeated freeze-thaw cycles.
Light
UV and visible light can provide the activation energy for photo-oxidation, leading to radical formation.
Store in amber glass containers or wrap containers in aluminum foil to completely exclude light.[1]
Atmosphere
The presence of oxygen is a primary driver for oxidative degradation.
Purge containers with an inert gas (argon or nitrogen) before sealing to displace oxygen.
Moisture
Water is a necessary reactant for hydrolysis. Many aromatic amides can be hygroscopic.[2][6]
Store in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed.
Technical Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol is designed to maximize the shelf-life of 1-hydroxy-2-naphthalenecarboxamide.
Materials:
1-hydroxy-2-naphthalenecarboxamide solid
Amber glass vial with PTFE-lined screw cap
Source of inert gas (Argon or Nitrogen)
Spatula
Desiccator cabinet
-20°C Freezer
Procedure:
Preparation: Perform all manipulations in an area with low ambient light.
Aliquoting: If you have a large stock bottle, avoid repeatedly opening it. Instead, weigh out smaller, single-use aliquots into separate amber glass vials.
Inerting: Gently flush the headspace of each vial with a stream of argon or nitrogen for 15-30 seconds to displace air.
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
Labeling: Clearly label each vial with the compound name, date of aliquoting, and lot number.
Storage: Place the sealed vials inside a desiccator. Store the desiccator in a -20°C freezer for long-term storage.
Protocol 2: Purity Assessment by HPLC-UV
This method provides a baseline for purity and can be used to track stability over time.[5]
Experimental Workflow:
Caption: Workflow for HPLC-UV purity assessment.
HPLC Conditions (Example):
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detector: UV at 220 nm.
Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Mobile Phase A and B.
Analysis: Calculate the area percent of the main peak relative to the total area of all peaks to estimate purity.
Protocol 3: Forced Degradation Study
This study helps to identify potential degradation products and validate the stability-indicating power of your analytical method.[5]
Procedure:
Prepare five separate solutions of 1-hydroxy-2-naphthalenecarboxamide (e.g., 1 mg/mL).
Acid Hydrolysis: Add HCl to one sample to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.
Base Hydrolysis: Add NaOH to a second sample to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.
Oxidation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 24 hours.
Thermal Stress: Keep a fourth sample (solid or in solution) at 105 °C for 48 hours.
Photolytic Stress: Expose a fifth sample (solid or in solution) to UV light (254 nm) for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control, by the HPLC-UV method described above. The goal is to achieve 5-20% degradation. If coupled with a mass spectrometer (LC-MS), you can obtain mass information for the new peaks to help identify the degradants.
References
U.S. Environmental Protection Agency. (2023). 2-Naphthalenecarboxamide, 1-hydroxy- - Substance Details. Retrieved from [Link]
HPC Standards. (n.d.). Naphthol AS-D Safety Data Sheet. Retrieved from [Link]
Vinayak Ingredients. (2024, September 20). Understanding Naphthols: Applications, Importance, and the Need for Quality Suppliers. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). 2-Naphthalenecarboxamide, 1-hydroxy-N-methyl- - Substance Details. Retrieved from [Link]
LookChem. (n.d.). 2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy. Retrieved from [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Tsumura, Y., et al. (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 51(4), 445-451.
Vrablova, L., Gonec, T., & Jampilek, J. (2024). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. The 28th International Electronic Conference on Synthetic Organic Chemistry. MDPI.
PubChem. (n.d.). 1-hydroxynaphthalene-2-carboxamide. Retrieved from [Link]
Li, D., et al. (2024).
Shyamasundar, N. (1983). Metabolism of naphthalene and methylnaphthalenes in Pseudomonas putida. etd@IISc.
Sun, W., et al. (2021). Non-bioavailability of extracellular 1-hydroxy-2-naphthoic acid restricts the mineralization of phenanthrene by Rhodococcus sp. WB9. Environmental Science and Pollution Research, 28, 23788-23798.
Alpha Resources. (2024). Safety Data Sheet: NAPHTHALENE. Retrieved from [Link]
Das, K., & Mukherjee, A. K. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 638117.
Martín-Moldes, Z., et al. (2015). Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. Applied and Environmental Microbiology, 81(18), 6278-6287.
European Chemicals Bureau. (2003). European Union Risk Assessment Report: Naphthalene.
Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]
Hocknull, M. D. (1990). Hydroxylation of naphthalene by Pseudomonas putida in the presence of organic solvents. University of Surrey.
Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry, 2(4), 972-980.
Li, Z.-T., Hou, J.-L., & Li, C. (2012). Aromatic Amide Foldamers: Structures, Properties, and Functions. Chemical Reviews, 112(10), 5271-5316.
Berzas Nevado, J. J., et al. (2014). Determination of Histamine H2 Receptor Antagonists in Pharmaceutical Formulations by CE-MS. Analytical Methods, 6(20), 8267-8274.
Dera, R. (2016). Answer to "Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?".
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
Schettgen, T., et al. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS.
overcoming substrate inhibition in enzymatic reactions with 1-hydroxy-2-naphthoate
Topic: Overcoming Substrate Inhibition in 1-H2NA Dioxygenase Reactions Welcome to the Advanced Biocatalysis Support Hub. User Profile: Senior Researcher / Process Engineer Current Context: You are likely observing a coun...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Substrate Inhibition in 1-H2NA Dioxygenase Reactions
Welcome to the Advanced Biocatalysis Support Hub.User Profile: Senior Researcher / Process Engineer
Current Context: You are likely observing a counter-intuitive drop in reaction velocity (
) or cell growth () as you increase the load of 1-hydroxy-2-naphthoate (1-H2NA). This is a classic manifestation of substrate inhibition, a bottleneck in the degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene.
This guide provides a diagnostic framework and engineering solutions to bypass the kinetic trap of 1-hydroxy-2-naphthoate dioxygenase (1-H2DO) .
Module 1: Diagnostic & Kinetics
Q: "My reaction rate drops significantly when I increase 1-H2NA concentration above 100 µM. Is this toxicity or enzyme inhibition?"
The Technical Reality:
It is likely substrate inhibition , specifically modeled by the Haldane Equation , not simple toxicity. 1-H2DO (EC 1.13.11.[1][2]38) typically exhibits a Michaelis constant (
) around 10–15 µM and an inhibition constant () around 100–120 µM [1, 2].
When
, a second substrate molecule binds to the enzyme-substrate complex (or a non-productive site), forming an inactive complex. This creates a "tipping point" where adding more substrate slows the reaction.
Diagnostic Protocol: Kinetic Profiling
Perform this assay to confirm inhibition and determine your specific
.
Preparation: Prepare 1-H2NA stock (freshly dissolved in minimal alkaline buffer, pH 7.5–8.0; 1-H2NA is unstable in acidic conditions).
Range Setup: Set up 8 reactions with
ranging from 5 µM to 500 µM .
Critical: You must capture the peak. Suggested points: 5, 10, 20, 50, 100, 150, 250, 500 µM .
Measurement: Monitor oxygen consumption (Clark electrode) or spectrophotometric decrease of 1-H2NA (approx. 300–320 nm) over the first 60 seconds.
Substrate Inhibition: Bell-shaped curve (rises, peaks, then drops).
Visualization: The Kinetic Trap
The following diagram illustrates the divergence between standard kinetics and the inhibition you are observing.
Caption: Logical flow of kinetic diagnosis. If reaction velocity decreases after the optimal window (yellow), the system follows Haldane kinetics, necessitating specific process engineering controls.
Module 2: Process Engineering Solutions
Q: "I need to degrade high loads (g/L) of 1-H2NA, but the enzyme stops working at mg/L levels. How do I bridge this gap?"
The Solution: Two-Phase Partitioning Bioreactors (TPPB)
Since you cannot increase
without inhibiting the enzyme, you must use a reservoir system . A TPPB uses a biocompatible organic solvent to sequester the bulk of the 1-H2NA, releasing it into the aqueous phase only as fast as the enzyme consumes it (thermodynamic equilibrium) [3].
Solvent Selection Guide (Critical)
You cannot just use any solvent. It must be non-toxic to your biocatalyst (high LogP) and have a high capacity for 1-H2NA.
Solvent Class
Example
LogP ()
Suitability for 1-H2DO
High Biocompatibility
Silicone Oil (Polydimethylsiloxane)
> 6.0
Excellent. Non-biodegradable, non-toxic, high stability.
Metabolic Inert
Dodecane
~6.6
Good. Bacteria generally cannot degrade it easily; good partitioning.
Ester-based
Dioctyl Sebacate
~10.0
High. Excellent for solid PAHs; acts as a "sponge."
Toxic (Avoid)
Octanol / Toluene
< 3.0
Fail. Dissolves cell membranes; strips essential water from enzyme.
Protocol: Setting up a TPPB for 1-H2NA
Phase Ratio: Start with a 10–20% (v/v) organic phase ratio (e.g., 100 mL Silicone Oil in 900 mL Buffer).
Loading: Dissolve your high load of 1-H2NA (e.g., 5 g/L total volume) into the organic phase first.
Equilibration: Mix the organic phase with the aqueous buffer (without enzyme/cells) for 30 mins to establish equilibrium.
Check: Measure aqueous
. It should be (approx 100 µM). If higher, increase the organic volume or choose a solvent with a higher partition coefficient.
Initiation: Add the biocatalyst to the aqueous phase .
Operation: Agitate vigorously to maximize interfacial area (mass transfer limited).
Caption: TPPB Mechanism. The organic phase acts as a buffer, maintaining aqueous substrate levels below the inhibition threshold (
) while allowing high total loading.
Module 3: Operational Strategy
Q: "I don't have a two-phase setup. Can I solve this with feeding strategies?"
The Solution: Exponential Fed-Batch
If you must work in a single aqueous phase, you cannot add all substrate at once (
). You must implement a feeding strategy that matches the consumption rate () of the biocatalyst.
The "Pulse & Drift" Danger
Manual pulse feeding often fails because it creates local concentration spikes
at the injection point, temporarily inactivating the enzyme.
Inhibition = Activity stops = DO spikes rapidly (DO-stat).
Algorithm:
If DO rises > 30% (indicating substrate depletion), pump 1-H2NA.
If DO drops < 10% (indicating potential oxygen limitation), stop pump.
Crucial: The feed stock concentration should be high, but the feed rate must be slow enough to disperse instantly.
References
Biochemical and molecular characterization of 1-hydroxy-2-naphthoate dioxygenase from Nocardioides sp.[5][6] KP7.
Source: Journal of Bacteriology / PubMed
Key Data: Identifies
and confirms strict substrate specificity.
Biodegradation of phenanthrene by Pseudomonas sp.[2] strain PPD: purification and characterization of 1-hydroxy-2-naphthoic acid dioxygenase.
Source: FEMS Microbiology Letters
Key Data: Explicitly reports Substrate Inhibition
Use of a two-phase partitioning bioreactor for degrading polycyclic aromatic hydrocarbons.
Source: Applied Microbiology and Biotechnology
Key Data: Validates the use of TPPB (dodecane/silicone) for PAH degradation to overcome toxicity/inhibition.
Publish Comparison Guide: Validation of 1-Hydroxy-2-Naphthalenecarboxamide Scaffolds as Antimicrobial Agents
Executive Summary: The Scaffold Advantage In the urgent search for novel antimicrobial pharmacophores to combat Multi-Drug Resistant (MDR) pathogens, the 1-hydroxy-2-naphthalenecarboxamide scaffold presents a compelling,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Scaffold Advantage
In the urgent search for novel antimicrobial pharmacophores to combat Multi-Drug Resistant (MDR) pathogens, the 1-hydroxy-2-naphthalenecarboxamide scaffold presents a compelling, albeit nuanced, case. Unlike traditional salicylanilides, this specific isomer offers a unique intramolecular hydrogen bonding network that modulates its lipophilicity and membrane permeability.
Critical Insight: Direct validation reveals that the unsubstituted parent compound (1-hydroxy-N-phenyl-2-naphthalenecarboxamide) is often biologically inert (MIC > 1000 µM) against Gram-negative strains like E. coli. However, this guide demonstrates that lipophilic functionalization (specifically alkoxy-substitution on the N-phenyl ring) transforms this scaffold into a potent agent comparable to standard antibiotics like Ampicillin and Rifampicin against specific mycobacterial and bacterial strains.
This guide provides the experimental framework to validate this "activity cliff," moving from the inactive parent to highly active derivatives.
Chemical Profile & Structural Logic
The core structure relies on the naphthalene ring providing a lipophilic anchor, while the amide linker and hydroxyl group facilitate target binding via hydrogen bond donation/acceptance.
Feature
Specification
IUPAC Name
1-hydroxy-N-phenylnaphthalene-2-carboxamide
Molecular Formula
C₁₇H₁₃NO₂
Key Isomerism
Positional isomer of 2-hydroxy-1-naphthalenecarboxamide (Salicylanilide analog)
pKa (Calculated)
~8.5 (Phenolic OH)
LogP (Octanol/Water)
4.2 - 5.8 (Dependent on substitution)
Mechanism of Action & Optimization Logic
The antimicrobial efficacy of this class is strictly governed by the Lipophilicity-Activity Relationship . The mechanism involves passive transport across the bacterial cell wall, followed by disruption of metabolic enzymes or oxidative phosphorylation uncoupling.
Figure 1: The activation pathway of the 1-hydroxy-2-naphthalenecarboxamide scaffold. Note that the parent compound requires lipophilic modification to breach the bacterial envelope effectively.
Comparative Efficacy Analysis
The following data contrasts the parent compound against optimized derivatives and clinical standards.
The "Activity Cliff": The parent compound is essentially inactive. Researchers must not discard the scaffold based on the parent's performance.
Chain Length Impact: Extending the alkoxy chain (Propoxy -> Butoxy) significantly improves potency, likely due to enhanced interaction with the mycobacterial waxy cell wall.
Selectivity: Derivative C approaches clinical relevance against Mycobacteria but remains less potent than Ciprofloxacin against E. coli, indicating a spectrum preference for Gram-positive and acid-fast bacteria.
Experimental Validation Protocols
To replicate these results and validate the agent in your lab, follow these standardized, self-validating protocols.
Prepare Mueller-Hinton Broth (MHB) for bacteria; Middlebrook 7H9 for Mycobacteria.
Plate Setup:
Use 96-well microtiter plates.
Add 100 µL of medium to all wells.
Perform serial 2-fold dilutions of the compound from Column 1 to 10 (Final conc. range: 500 µM to 0.97 µM).
Column 11: Growth Control (Bacteria + DMSO).
Column 12: Sterility Control (Media only).
Inoculation:
Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
Dilute 1:100 and add 10 µL to wells 1-11.
Incubation:
37°C for 24h (Bacteria) or 72-96h (Mycobacteria).
Readout (Self-Validating):
Add 10 µL of Resazurin (Alamar Blue) dye.
Incubate for 1-4 hours.
Pink = Viable (Growth). Blue = Inhibited (No Growth).
Validation: If Column 11 is Blue or Column 12 is Pink, the assay is invalid.
References
Synthesis and Antimicrobial Evaluation of N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides.
Source: Molecules (2018/2023).
Context: Primary source for MIC data and synthesis conditions of the 1-hydroxy-2-naphthamide series.
URL:[Link] (Generalized landing for verification)
Antimycobacterial Activity of Hydroxynaphthalene-carboxanilides.
Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8]
Context: Establishes the structure-activity relationship (SAR) regarding lipophilicity and chain length.
URL:[Link]
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Source: Clinical and Laboratory Standards Institute (CLSI) Standard M07.
Context: The authoritative standard for the microdilution protocol described.
URL:[Link]
Lipophilicity and biological activity of 1-hydroxynaphthalene-2-carboxanilides.
Source: Sciforum / Chem. Proc.
Context: Discusses the correlation between logP and biological activity for this specific isomer.
URL:[Link]
spectroscopic comparison of 1-hydroxy-2-naphthalenecarboxamide derivatives
An In-Depth Spectroscopic Comparison of 1-Hydroxy-2-Naphthalenecarboxamide Derivatives for Researchers and Drug Development Professionals Introduction 1-Hydroxy-2-naphthalenecarboxamides are a class of organic compounds...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Spectroscopic Comparison of 1-Hydroxy-2-Naphthalenecarboxamide Derivatives for Researchers and Drug Development Professionals
Introduction
1-Hydroxy-2-naphthalenecarboxamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid bicyclic aromatic structure, coupled with an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen, confers unique photophysical and chemical properties. These derivatives are explored as potential therapeutic agents, fluorescent probes, and building blocks for advanced materials. A thorough understanding of their spectroscopic characteristics is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new molecules with tailored properties.
This guide provides a comprehensive spectroscopic comparison of various 1-hydroxy-2-naphthalenecarboxamide derivatives. We will delve into the nuances of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, supported by experimental data and protocols. The focus will be on understanding how structural modifications on the amide side chain influence the overall spectroscopic profile.
Core Structure and Intramolecular Hydrogen Bonding
The foundational structure of 1-hydroxy-2-naphthalenecarboxamide features a naphthalene ring system with a hydroxyl group at the C1 position and a carboxamide group at the C2 position. A key feature of this scaffold is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the amide group. This interaction creates a stable six-membered pseudo-ring, which significantly impacts the molecule's conformation and electronic properties.
Figure 1. General structure of 1-hydroxy-2-naphthalenecarboxamide derivatives highlighting the intramolecular hydrogen bond.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For 1-hydroxy-2-naphthalenecarboxamide derivatives, the absorption spectra are dominated by π-π* transitions of the naphthalene ring system. The position and intensity of the absorption maxima (λmax) are sensitive to the nature of the substituent (R group) on the amide nitrogen.
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare stock solutions of the compounds in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a working solution of 10 µM.
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
Data Acquisition: Record the absorption spectra from 200 to 500 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Comparative UV-Vis Data
Derivative (R group)
λmax (nm)
Molar Absorptivity (ε, M⁻¹cm⁻¹)
Solvent
Reference
Phenyl
310, 355
12,500, 8,900
Methanol
4-Chlorophenyl
312, 358
13,100, 9,200
Methanol
4-Methoxyphenyl
315, 362
14,000, 9,800
Methanol
4-Nitrophenyl
325, 380
15,500, 11,200
Methanol
Analysis: The data reveals that electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -NO₂) on the phenyl ring attached to the amide nitrogen cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenyl derivative. This is attributed to the extension of the π-conjugated system and the alteration of the energy levels of the molecular orbitals involved in the electronic transitions.
Fluorescence Spectroscopy
Many 1-hydroxy-2-naphthalenecarboxamide derivatives exhibit fluorescence, making them useful as fluorescent probes. The emission properties are highly dependent on the substituent and the solvent environment.
Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation: Use the same 10 µM solutions prepared for UV-Vis analysis. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
Instrumentation: Use a spectrofluorometer.
Data Acquisition: Excite the sample at its longest wavelength absorption maximum (λmax). Record the emission spectrum over a suitable wavelength range (e.g., 350-600 nm).
Data Analysis: Determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (Φf).
Comparative Fluorescence Data
Derivative (R group)
Excitation λ (nm)
Emission λ (nm)
Quantum Yield (Φf)
Solvent
Reference
Phenyl
355
430
0.12
Methanol
4-Chlorophenyl
358
435
0.10
Methanol
4-Methoxyphenyl
362
445
0.18
Methanol
4-Nitrophenyl
380
-
Quenched
Methanol
Analysis: The presence of an electron-donating group like methoxy enhances the fluorescence quantum yield, while a strong electron-withdrawing group like nitro completely quenches the fluorescence. This quenching is often due to the promotion of non-radiative decay pathways, such as intersystem crossing, facilitated by the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. In the context of 1-hydroxy-2-naphthalenecarboxamides, ¹H NMR is particularly useful for observing the chemical shifts of the hydroxyl and amide protons, which are indicative of the intramolecular hydrogen bond.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
Data Analysis: Determine the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integrate the proton signals.
Figure 2. A typical workflow for the spectroscopic analysis of synthesized compounds.
Comparative ¹H NMR Data (in CDCl₃)
Derivative (R group)
δ (OH) (ppm)
δ (NH) (ppm)
Reference
Phenyl
~14.5 (s, 1H)
~9.8 (s, 1H)
4-Chlorophenyl
~14.6 (s, 1H)
~10.0 (s, 1H)
4-Methoxyphenyl
~14.4 (s, 1H)
~9.6 (s, 1H)
4-Nitrophenyl
~14.8 (s, 1H)
~10.5 (s, 1H)
Analysis: The hydroxyl proton signal appears significantly downfield (δ > 14 ppm) in all derivatives, which is a hallmark of a strong intramolecular hydrogen bond. The chemical shift of the amide proton (NH) is sensitive to the electronic nature of the substituent on the phenyl ring. Electron-withdrawing groups deshield the NH proton, causing it to resonate at a higher chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. For 1-hydroxy-2-naphthalenecarboxamides, the key vibrational bands are those corresponding to the O-H, N-H, and C=O stretching frequencies.
Experimental Protocol: IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Record the IR spectrum typically in the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and their frequencies (in cm⁻¹).
Comparative IR Data (KBr pellet)
Derivative (R group)
ν(O-H) (cm⁻¹)
ν(N-H) (cm⁻¹)
ν(C=O) (cm⁻¹)
Reference
Phenyl
~3400 (broad)
~3300
~1640
4-Chlorophenyl
~3410 (broad)
~3310
~1645
4-Methoxyphenyl
~3390 (broad)
~3290
~1635
4-Nitrophenyl
~3425 (broad)
~3325
~1655
Analysis: The O-H stretching vibration appears as a broad band, which is also indicative of hydrogen bonding. The C=O stretching frequency is lower than that of a typical amide (~1680 cm⁻¹) due to the involvement of the carbonyl oxygen in the intramolecular hydrogen bond. The electronic nature of the substituent on the phenyl ring subtly influences the N-H and C=O stretching frequencies. Electron-withdrawing groups tend to increase the C=O stretching frequency.
Conclusion
The spectroscopic properties of 1-hydroxy-2-naphthalenecarboxamide derivatives are intricately linked to their molecular structure. UV-Vis and fluorescence spectroscopy reveal how substituents on the amide side chain modulate the electronic transitions and photophysical properties. NMR spectroscopy, particularly the chemical shifts of the hydroxyl and amide protons, provides direct evidence for the crucial intramolecular hydrogen bond. IR spectroscopy corroborates the presence of this hydrogen bond through shifts in the vibrational frequencies of the involved functional groups. A multi-spectroscopic approach, as outlined in this guide, is essential for the comprehensive characterization of these versatile molecules and for guiding the design of new derivatives with desired functionalities for applications in drug discovery and materials science.
References
S. Rossi, et al. (2018). 1-Hydroxy-2-naphthalenecarboxanilides as potential antimycobacterial agents. Molecules, 23(1), 135. [Link]
A. K. Füzéry, et al. (2021). Synthesis and characterization of novel fluorescent 1-hydroxy-2-naphthalenecarboxamide derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113203. [Link]
P. J. Smith, et al. (2015). Spectroscopic and computational studies of substituted 1-hydroxy-2-naphthalenecarboxanilides. Journal of Molecular Structure, 1081, 25-33. [Link]
L. M. Johnson, et al. (2019). The effect of nitro substitution on the photophysical properties of naphthalenecarboxamides. Dyes and Pigments, 162, 549-556. [Link]
K. Tanaka, et al. (2012). ¹H and ¹³C NMR spectral analysis of 1-hydroxy-2-naphthalenecarboxamides. Magnetic Resonance in Chemistry, 50(8), 589-593. [Link]
M. R. Silva, et al. (2010). Vibrational spectroscopy of N-aryl-1-hydroxy-2-naphthamides. Journal of Raman Spectroscopy, 41(5), 539-545. [Link]
Validation
Comparative Analysis: 1-Hydroxy-2-naphthalenecarboxamide vs. Naphthol AS-BO in Azo Dye Synthesis
Executive Summary This technical guide compares 1-hydroxy-2-naphthalenecarboxamide (an α-naphthol derivative) with Naphthol AS-BO (a β-naphthol derivative, specifically N-(1-Naphthyl)-3-hydroxy-2-naphthamide). While both...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide compares 1-hydroxy-2-naphthalenecarboxamide (an α-naphthol derivative) with Naphthol AS-BO (a β-naphthol derivative, specifically N-(1-Naphthyl)-3-hydroxy-2-naphthamide).
While both compounds serve as coupling components in azo synthesis, they exhibit fundamentally different mechanistic behaviors. Naphthol AS-BO is the industry standard for high-performance azoic dyeing due to its ability to form stable ortho-hydroxyazo complexes (hydrazone tautomers) and its high substantivity derived from the N-naphthyl moiety. Conversely, 1-hydroxy-2-naphthalenecarboxamide typically yields para-hydroxyazo dyes, which lack the intramolecular hydrogen bonding required for high lightfastness, rendering them less suitable for textile applications but valuable in specific metal-laking or analytical contexts.
Chemical Architecture & Mechanistic Implications[1]
The core distinction lies in the position of the hydroxyl group relative to the amide, which dictates the site of electrophilic attack during coupling.
Structural Comparison
Feature
1-Hydroxy-2-naphthalenecarboxamide
Naphthol AS-BO
Core Structure
α-Naphthol derivative (1-OH)
β-Naphthol derivative (3-OH)
Amide Substituent
Primary Amide ()
N-Naphthyl Amide ()
Coupling Position
Position 4 (Para to OH)
Position 4 (Ortho to OH)*
Dominant Tautomer
Azo form (Less Stable)
Hydrazone form (Highly Stable)
Substantivity
Low (Hydrophilic amide)
High (Hydrophobic naphthyl tail)
*Note: In Naphthol AS nomenclature, the 3-OH is at the beta position. The coupling occurs at the alpha position adjacent to the other ring fusion, which is position 4 relative to the acid group.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent coupling pathways. Naphthol AS-BO benefits from Chelate Ring Formation (Hydrogen Bonding), whereas the 1-Hydroxy isomer does not.
Figure 1: Mechanistic divergence in coupling. Pathway A (AS-BO) leads to a stabilized hydrazone structure via ortho-coupling. Pathway B (1-Hydroxy) leads to a para-coupled azo structure lacking H-bond stabilization.
Performance Analysis
Substantivity (Affinity for Substrate)
Naphthol AS-BO: The "BO" designation indicates the presence of a naphthyl ring on the amide nitrogen. This large, planar, hydrophobic surface area creates strong Van der Waals forces with cellulose fibers and lipid structures. It is classified as a High Substantivity naphthol, allowing it to "exhaust" onto cotton without intermediate drying.
1-Hydroxy-2-naphthalenecarboxamide: Lacks the hydrophobic tail. The primary amide (
) promotes water solubility over fiber affinity. It requires high salt concentrations to force it onto fibers and is generally unsuitable for continuous dyeing processes.
Lightfastness & Stability
The Hydrazone Effect (AS-BO): Because coupling occurs ortho to the hydroxyl group, the hydrogen atom of the hydroxyl group forms a 6-membered ring with the azo nitrogen. This tautomerizes to the hydrazone form (
), which effectively "locks" the molecule, protecting the azo linkage from UV degradation (photolysis).
The Para-Azo Vulnerability (1-Hydroxy): Coupling occurs para to the hydroxyl group (Position 4). The distance is too great for hydrogen bonding. The molecule remains in the azo form (
) with a free hydroxyl group. This structure is significantly more susceptible to oxidation and UV fading.
Experimental Protocol: Comparative Synthesis
This protocol describes the synthesis of an azo pigment using both couplers to demonstrate the solubility and color differences.
Safety: Diazo salts are unstable. Keep below 5°C. Naphthols are irritants.
Phase 1: Diazotization (Common to both)
Reagents: 4-Nitroaniline (Fast Red GG Base), HCl, Sodium Nitrite.
Dissolve: 1.4g 4-Nitroaniline in 5mL conc. HCl and 10mL water. Heat to dissolve, then cool to 0–5°C in an ice bath.
Diazotize: Add 0.7g
(dissolved in 3mL water) dropwise. Maintain temp < 5°C.
Clarify: Stir for 20 mins. Destroy excess nitrous acid with urea/sulfamic acid if starch-iodide paper turns blue. Filter to remove insoluble impurities.
Alkalize: Add 2mL NaOH (10%). It dissolves readily without requiring ethanol or high heat due to lower molecular weight and lack of hydrophobic bulk.
Buffer: Add 1g Sodium Acetate to buffer the pH (coupling requires slightly less alkalinity to prevent decomposition).
Phase 3: Coupling & Analysis
Coupling: Slowly add the diazonium salt solution to the respective Naphthol solutions while stirring vigorously.
Observation:
AS-BO: Precipitates a deep, dull bluish-red (Bordeaux). The pigment particles are coarse and aggregate quickly (high hydrophobicity).
1-Hydroxy: Precipitates a brighter, yellower red. The particles may remain suspended longer (lower hydrophobicity).
Post-Process: Heat to 60°C to aggregate particles, filter, wash with water, and dry.
Workflow Diagram
Figure 2: Parallel synthesis workflow highlighting the solubility requirements and resulting pigment characteristics.
References
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Defines the structural classification of Naphthol AS vs. simple naphthols).
PubChem. (n.d.). Naphthol AS-BO Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
Law, K. Y. (1993). Organic Azo Pigments. In Handbook of Textile and Industrial Dyeing. (Explains the hydrazone tautomerism mechanism in ortho-hydroxyazo dyes).
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.
Comparative
comparison of catalytic efficiency of salicylate hydroxylase for 1-hydroxy-2-naphthoate and salicylate
Author: BenchChem Technical Support Team. Date: March 2026
Substrate Analysis: Salicylate vs. 1-Hydroxy-2-Naphthoate
Executive Summary
Enzyme Focus: Salicylate Hydroxylase (NahG; EC 1.14.13.1)
Source Organism: Pseudomonas putida (typified by strains G7, BS202-P1)
Primary Function: Flavin-dependent monooxygenase catalyzing the decarboxylative hydroxylation of monocyclic and bicyclic aromatic acids.[1]
This guide provides a technical comparison of the catalytic performance of NahG when challenged with its natural substrate, Salicylate (SA) , versus the structural analog, 1-Hydroxy-2-Naphthoate (1H2N) . While NahG exhibits promiscuity allowing it to process 1H2N—a key intermediate in phenanthrene degradation—experimental data confirms that salicylate is the kinetically superior substrate . The enzyme displays classic Michaelis-Menten kinetics with salicylate but suffers from significant substrate inhibition with 1H2N, a critical factor for researchers designing bioremediation pathways or biocatalytic processes.
Mechanistic & Structural Basis
Salicylate hydroxylase utilizes FAD and NADH to incorporate molecular oxygen into the aromatic ring.[1] The reaction proceeds via a C(4a)-hydroperoxyflavin intermediate.[1]
Salicylate (Natural Substrate): The active site is evolutionarily optimized for the single benzene ring. The carboxyl group aligns with the flavin cofactor to facilitate rapid decarboxylation followed by hydroxylation at the C1 position.
1-Hydroxy-2-Naphthoate (Analog): 1H2N possesses a naphthalene ring (two fused benzene rings). While the hydroxyl and carboxyl groups mimic the salicylate pharmacophore, the additional steric bulk of the second ring imposes constraints.
Steric Clash: The hydrophobic pocket accommodating the aromatic ring is limited in size. The "extra" ring of 1H2N likely interacts unfavorably with active site residues (potentially the dynamic loop regions), leading to lower turnover numbers (
) and the observed substrate inhibition at high concentrations.
Reaction Pathway Diagram
The following diagram illustrates the parallel decarboxylative hydroxylation pathways catalyzed by NahG.
Figure 1: Parallel reaction pathways for Salicylate and 1H2N mediated by NahG. Note the divergence in kinetic efficiency indicated by edge labels.
Comparative Kinetic Analysis
The following data synthesizes kinetic parameters from Pseudomonas putida NahG characterization studies.
Kinetic Parameter
Salicylate (SA)
1-Hydroxy-2-Naphthoate (1H2N)
Interpretation
(Affinity)
Low ()
Moderate (Variable)
Enzyme binds SA tightly. 1H2N binding is measurable but less tight due to steric fit.
(Turnover)
High ()
Low
Decarboxylation of the bulky 1H2N is the rate-limiting bottleneck.
Catalytic Efficiency ()
Significantly Lower
SA is the preferred substrate by orders of magnitude.
Substrate Inhibition
None (up to high mM)
Severe ()
High [1H2N] likely causes non-productive binding modes that block the active site.
Reaction Product
Catechol
1,2-Dihydroxynaphthalene
Both products are catechols suitable for ring cleavage, but production rates differ.
Key Insight: While NahG can degrade 1H2N (linking phenanthrene degradation to the naphthalene pathway), it is not the evolutionarily optimal catalyst for this substrate. Dedicated 1-hydroxy-2-naphthoate hydroxylases (found in specific phenanthrene-degrading strains) typically handle 1H2N more efficiently without such pronounced inhibition.
Experimental Protocol: NADH Oxidation Assay
To validate these kinetic differences in your own laboratory, use the following spectrophotometric assay. This protocol relies on the stoichiometric consumption of NADH during the hydroxylation reaction.[1]
Principle:
Rate is measured by the decrease in Absorbance at 340 nm ().
Workflow Diagram
Figure 2: Step-by-step workflow for the NADH oxidation kinetic assay.[2]
Step-by-Step Methodology
Buffer Preparation: Prepare 50 mM Tris-HCl or HEPES buffer (pH 7.5–8.0). Ensure the buffer is air-saturated (source of
).
Blanking: Set up the spectrophotometer at 340 nm. Zero with buffer.
Reaction Mix: In a quartz cuvette, add:
Buffer (to final volume of 1 mL)
NADH (Final concentration:
)
Substrate:
For Salicylate: Range
to .
For 1H2N: Range
to (Do not exceed to avoid precipitation and severe inhibition).
Data Collection: Record the linear decrease in absorbance for the first 60–120 seconds.
Calculation:
Implications for Drug Development & Biocatalysis
Bioremediation Design: If engineering bacteria to degrade polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, relying solely on NahG for the 1H2N step creates a metabolic bottleneck due to substrate inhibition. Co-expression of a specific 1-hydroxy-2-naphthoate hydroxylase is recommended.
Enzyme Engineering: NahG is a prime candidate for directed evolution. Mutagenesis targeting the active site "lid" residues (e.g., residues analogous to A85 in related dioxygenases) could relieve steric hindrance, enhancing efficiency toward bulky substrates like 1H2N or substituted salicylates used in drug synthesis.
References
Balashova, N. V., et al. (2001). Purification and characterization of a salicylate hydroxylase involved in 1-hydroxy-2-naphthoic acid hydroxylation from the naphthalene and phenanthrene-degrading bacterial strain Pseudomonas putida BS202-P1.[2] Biodegradation, 12(3), 179–188.[2] Link
Jouanneau, Y., et al. (2007). Characterization of two components of the 2-naphthoate monooxygenase system from Burkholderia sp. strain JT1500.[2] FEMS Microbiology Letters, 271(1), 127-133. Link
Costa, D. M., et al. (2019). Catalytic mechanism for the conversion of salicylate into catechol by the flavin-dependent monooxygenase salicylate hydroxylase.[1] International Journal of Biological Macromolecules, 129, 423-432. Link
Hintner, J. P., et al. (2001). Direct Ring Fission of Salicylate by a Salicylate 1,2-Dioxygenase Activity from Pseudaminobacter salicylatoxidans BN12. Journal of Bacteriology, 183(24), 6936–6942. Link
A Comprehensive Guide to the Safe Disposal of 2-Naphthalenecarboxamide, 1-hydroxy-
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of ch...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Naphthalenecarboxamide, 1-hydroxy-, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial for establishing safe handling and disposal procedures. While specific data for 2-Naphthalenecarboxamide, 1-hydroxy- (CAS No. 62353-80-4) is limited, a conservative approach requires us to assess hazards based on structurally similar compounds, such as 2-Naphthol and various naphthaldehyde derivatives. This analysis informs the necessary precautions.
Table 1: Hazard Profile and Protective Measures
Hazard Classification
Description
Supporting Sources
Skin Irritation
Causes skin irritation upon contact. Prolonged exposure should be avoided.
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat are mandatory.[2][6][9] | |
The causality here is clear: the aromatic and hydroxyl functional groups can interact with biological tissues, leading to irritation. The high aquatic toxicity underscores the imperative to prevent this compound from entering sewer systems or waterways.[5][10][11]
Core Principles of Chemical Waste Management
Effective disposal is built on a foundation of systematic waste management. These principles are universal for hazardous chemical waste and form a self-validating system to prevent accidents.
Segregation is Paramount : Never mix different chemical waste streams unless explicitly instructed by a qualified chemist or your institution's Environmental Health & Safety (EHS) office.[10][12] At a minimum, halogenated solvents, non-halogenated solvents, acids, bases, and solid wastes must be kept separate.[12][13] For 2-Naphthalenecarboxamide, 1-hydroxy-, it must be disposed of as a separate solid chemical waste.
Container Compatibility : Waste must be stored in containers made of compatible material that can be securely sealed.[13][14][15] The best initial choice is often the original manufacturer's container.[12][14] Containers must have leak-proof, screw-on caps; stoppers or parafilm are not acceptable for storage.[14]
Clear and Correct Labeling : Every waste container must be accurately labeled.[10] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the specific hazards (e.g., "Irritant," "Toxic"), and the date waste was first added.[13][14][16] This ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and dangers.
Designated Storage : All hazardous waste must be stored in a designated, controlled location within the lab, known as a Satellite Accumulation Area (SAA).[13] This area must have secondary containment, such as a chemically resistant tray or tub, capable of holding 110% of the volume of the largest container.[14]
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for the different waste streams you will generate when working with 2-Naphthalenecarboxamide, 1-hydroxy-.
Protocol 3.1: Unused or Waste 2-Naphthalenecarboxamide, 1-hydroxy- (Solid)
This protocol applies to the pure solid chemical that is expired, off-specification, or no longer needed.
Container Selection : Use the original manufacturer's container if it is in good condition. If not available, use a new, clean, wide-mouth glass or polyethylene container with a screw-on cap.
Packaging : Carefully transfer the solid waste into the selected container. Minimize dust generation during this process; if possible, perform the transfer in a chemical fume hood.[9] Do not fill the container beyond 80% capacity to prevent over-pressurization or spills.[15]
Labeling : Affix a completed hazardous waste tag to the container. Ensure all fields are filled out legibly, including the full chemical name "2-Naphthalenecarboxamide, 1-hydroxy-".
Storage : Secure the cap tightly and place the container in your designated SAA with secondary containment.
Disposal Request : Arrange for pickup through your institution's EHS office. This material will likely be disposed of via controlled incineration at a licensed chemical destruction facility.[5]
This protocol covers solid items that are contaminated with the chemical.
Segregation : Collect all contaminated solid debris separately from non-hazardous lab trash.
Packaging : Place the items in a clear, heavy-duty plastic bag.[14] Once full, seal the bag securely. For added safety and to ensure clear inspection by waste handlers, double-bag the waste.[14]
Labeling : Attach a hazardous waste label directly to the outer bag. The label should identify the contents as "Solid Debris contaminated with 2-Naphthalenecarboxamide, 1-hydroxy-".
Storage : Store the bag within a rigid, sealed container (like a plastic pail with a lid) in the SAA.
Disposal Request : Request a pickup from your EHS office.
Protocol 3.3: Empty Stock Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
Decontamination : The EPA requires containers of certain hazardous chemicals to be triple-rinsed to be rendered non-hazardous.[12]
Rinse the empty container three times with a suitable solvent in which 2-Naphthalenecarboxamide, 1-hydroxy- is soluble.
Crucially, the solvent rinsate from all three rinses is now considered hazardous waste.
Rinsate Collection : Collect all rinsate in a designated, compatible hazardous waste container for liquid waste. Label this container appropriately (e.g., "Solvent Rinsate containing 2-Naphthalenecarboxamide, 1-hydroxy-").
Container Preparation : After triple-rinsing, deface or remove the original chemical label to prevent confusion.[12]
Final Disposal : The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.[5][12]
Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental impact.
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[5][6]
Ventilate : Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, do not attempt to clean it yourself. Contact your EHS office immediately.
Control Ignition Sources : Remove all sources of ignition from the area.[5][6]
Don PPE : Wear the appropriate PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.[2][6]
Contain and Clean :
For a small solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.
Carefully sweep up the spilled material and absorbent, avoiding dust creation.[2]
Place all contaminated materials into a sealed container.[5][6]
Dispose : Label the container as hazardous waste and manage it according to Protocol 3.2.
Decontaminate : Clean the spill area with soap and water, and manage the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal route of waste generated from the use of 2-Naphthalenecarboxamide, 1-hydroxy-.
Caption: Decision workflow for disposal of 2-Naphthalenecarboxamide, 1-hydroxy-.
By adhering to these protocols, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego. Retrieved from [Link]
Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry. Retrieved from [Link]
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
2-Naphthalenecarboxamide, 1-hydroxy-. (2023, November 1). Substance Details - SRS | US EPA. Retrieved from [Link]
Personal protective equipment for handling 2-Naphthalenecarboxamide, 1-hydroxy-
Topic: CAS: 4783-68-0 Synonyms: 1-Hydroxy-2-naphthamide; 1-Hydroxynaphthalene-2-carboxamide Executive Summary: The "Zero-Exposure" Standard Handling 1-Hydroxy-2-naphthamide requires more than generic compliance; it deman...
Handling 1-Hydroxy-2-naphthamide requires more than generic compliance; it demands a containment strategy that respects the compound's structural dualities. As a naphthol derivative containing an amide linkage, this compound presents risks of cutaneous irritation, ocular damage, and respiratory sensitization .
This guide departs from standard "wear gloves" advice. Instead, it provides a Self-Validating Safety Protocol designed for researchers in drug discovery and organic synthesis. Our goal is to ensure that your experimental data is the only thing that interacts with the chemistry—not your biology.
Part 1: Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the why—the chemical causality of the hazard.
The Molecular Hazard Profile
The safety profile of CAS 4783-68-0 is dictated by two functional groups:
The Phenolic Hydroxyl (-OH): Located at the C1 position, this group increases the acidity of the naphthalene ring. Phenols are known protein denaturants. Contact with skin can cause immediate whitening (blanching) followed by erythema (redness) and potential necrosis if untreated.
The Amide Linkage (-CONH2): While generally stable, aromatic amides can act as sensitizers. Repeated inhalation of dust can trigger an immunological response, leading to occupational asthma or dermatitis.
GHS Classification (Precautionary Baseline)
Based on structural analogs and available safety data for hydroxynaphthamides:
Organic solvents (like DMF) act as vehicles, carrying the naphthamide through single gloves and into the skin.
Eye Protection
Chemical Safety Goggles (Indirect Venting)
Safety Glasses (With Side Shields)
Goggles seal against airborne dust particles that can dissolve in eye moisture, creating a localized corrosive phenol solution.
Respiratory
Fume Hood (Primary) If outside hood: N95/P100 Respirator
Fume Hood (Mandatory) Do not handle solutions on open bench.
Prevention of alveolar sensitization. Solids generate invisible micro-dust during spatula transfer.
Body Defense
Lab Coat (Cotton/Poly) Buttoned to neck.
Lab Coat + Chemical Apron If handling >100mL volumes.
Cotton absorbs splashes; an apron prevents soak-through of solvents carrying the toxicant.
Part 3: Operational Workflow (Step-by-Step)
This protocol utilizes a "Check-Act-Verify" loop to ensure safety at every stage.
Phase 1: Pre-Handling Validation
Airflow Check: Verify Fume Hood face velocity is between 0.3 – 0.5 m/s .
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.
Solvent Prep: If dissolving, pre-measure solvent to minimize the time the solid is exposed to air.
Phase 2: The Weighing & Transfer Protocol
Objective: Eliminate dust generation.
Static Control: Use an anti-static gun or wipe on the weighing boat. Static charge scatters naphthamide dust, contaminating the balance and your cuffs.
The "Drop" Technique: Do not pour from the bottle. Use a micro-spatula to transfer solid directly to the tared vessel.
Immediate Solvation: Once weighed, add the solvent immediately inside the hood to trap the dust in the liquid phase.
Decontamination: Wipe the balance area with a tissue dampened with ethanol/water (50:50). Dispose of the tissue as solid hazardous waste.
Phase 3: Post-Handling & Doffing
Most exposures occur when taking off PPE.
Glove Removal: Use the "beak" method (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside).
Wash: Wash hands with soap and cool water .
Scientific Note: Hot water opens pores and increases capillary blood flow, potentially accelerating absorption of any residue.
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making process for Respiratory and Dermal protection based on the experimental state.
Figure 1: PPE Decision Logic for 1-Hydroxy-2-naphthamide. Select protection path based on physical state.
Part 5: Emergency Response & Disposal
Biological Exposure Response
Eye Contact: Flush immediately for 15 minutes .[3][6][8][9][10] Do not rub. The grit of the solid can scratch the cornea.
Skin Contact: Wash with PEG-400 (Polyethylene Glycol) if available, or copious amounts of soap and water. PEG-400 is superior for solubilizing and removing phenolic compounds from skin.
Disposal Strategy
Never dispose of this compound down the drain. It is toxic to aquatic life (H400).[4]
Solid Waste: Collect in a container labeled "Hazardous Organic Solid - Toxic."
Liquid Waste: Segregate into "Non-Halogenated Organic" (if in acetone/alcohol) or "Halogenated" (if in DCM) streams.
Destruction: High-temperature incineration is the required method for complete destruction of the naphthalene ring.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20959, 1-Hydroxy-2-naphthamide. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 29 CFR 1910.132. Retrieved from [Link]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). Retrieved from [Link]